Methyl 3-formyl-1H-indazole-6-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODGFZSWUWOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646286 | |
| Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-86-5 | |
| Record name | Methyl 3-formyl-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-formyl-1H-indazole-6-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-1H-indazole-6-carboxylate is a heterocyclic organic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Belonging to the indazole class of compounds, it possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is of significant interest in medicinal chemistry due to its ability to act as a bioisostere of indole, forming crucial hydrogen bond interactions within the active sites of proteins.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Methyl 3-formyl-1H-indazole-6-carboxylate, with a particular focus on its role in the development of kinase inhibitors.
Core Properties of Methyl 3-formyl-1H-indazole-6-carboxylate
A solid understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While detailed experimental data for this specific molecule is not extensively published, the following table summarizes its core identifiers and known properties.
| Property | Value | Source(s) |
| CAS Number | 885518-86-5 | [2][3] |
| Molecular Formula | C₁₀H₈N₂O₃ | [2][3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Purity | Typically >95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Reaction Chemistry
The synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate is not explicitly detailed in publicly available literature. However, a robust and well-documented method for the synthesis of the core 1H-indazole-3-carboxaldehyde structure involves the nitrosation of substituted indoles.[1][4] This reaction proceeds through a multi-step pathway initiated by the nitrosation of the C3 position of an appropriate indole precursor.
Plausible Synthetic Pathway
A likely synthetic route would begin with a suitably substituted indole, such as methyl 1H-indole-6-carboxylate. The synthesis would then proceed via the following key steps:
-
Nitrosation and Ring Expansion: The indole precursor is treated with a nitrosating agent, such as sodium nitrite in an acidic medium. This leads to the formation of an oxime intermediate, which then undergoes ring opening and subsequent cyclization to yield the 1H-indazole-3-carboxaldehyde scaffold.[1]
-
Esterification (if necessary): If the starting indole does not already contain the methyl ester group, a final esterification step would be required.
Conceptual Experimental Protocol for the Synthesis of the Indazole-3-Carboxaldehyde Core:
This protocol is adapted from a general method for the nitrosation of indoles and should be optimized for the specific substrate.[1]
-
To a solution of sodium nitrite (NaNO₂) in deionized water at 0°C, slowly add hydrochloric acid (HCl).
-
Maintain the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Add dimethylformamide (DMF).
-
A solution of the starting indole (e.g., methyl 1H-indole-6-carboxylate) in DMF is then added slowly at 0°C.
-
The reaction mixture is stirred, and the temperature may be increased to drive the reaction to completion.
-
Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
The aldehyde functional group at the 3-position is a versatile handle for further chemical transformations, including Knoevenagel and Wittig condensations, or for the construction of other heterocyclic rings.[1]
Caption: Plausible synthesis of the target compound.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The primary application of Methyl 3-formyl-1H-indazole-6-carboxylate is as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The indazole scaffold is a privileged structure in kinase inhibitor design. The nitrogen atoms in the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[5]
While direct applications of Methyl 3-formyl-1H-indazole-6-carboxylate are not widely reported, the use of closely related indazole intermediates is well-documented in the synthesis of potent kinase inhibitors. For example:
-
FLT3 Inhibitors: A study on the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), utilized methyl 1H-indazole-6-carboxylate as a starting material for the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.[6][7]
-
PDGFRα and Kit Inhibitors: The 3-amino-1H-indazole scaffold has been designed to target the "DFG-out" inactive conformation of kinases, leading to potent inhibitors of FLT3, PDGFRα, and Kit.[5]
The formyl and methyl ester groups on Methyl 3-formyl-1H-indazole-6-carboxylate provide synthetic handles for the elaboration of the molecule into more complex structures designed to target the specific pockets of a kinase active site.
Caption: Role as a key pharmaceutical intermediate.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
First Aid Measures:
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8]
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
Methyl 3-formyl-1H-indazole-6-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its indazole core provides a versatile scaffold for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. While detailed characterization data for this specific compound is sparse in the public domain, its value as a synthetic intermediate is clear from the extensive research into related indazole derivatives. As the quest for novel therapeutics continues, the demand for well-characterized and readily accessible building blocks like Methyl 3-formyl-1H-indazole-6-carboxylate is likely to grow.
References
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Deltel, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821–12829. [Link]
-
Deltel, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
-
Lead Sciences. (n.d.). Methyl 3-formyl-1H-indazole-6-carboxylate. Retrieved January 18, 2026, from [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Naik, N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 343-350. [Link]
-
Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486. [Link]
-
PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved January 18, 2026, from [Link]
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Ayaz, P., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 468–472. [Link]
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van den Hurk, S., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 64(14), 10337–10350. [Link]
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CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved January 18, 2026, from [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782–14820. [Link]
-
Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. [Link]
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A Technical Guide to Methyl 3-formyl-1H-indazole-6-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Indazole Scaffold and Its Strategic Importance
The indazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique bicyclic structure, containing a fused benzene and pyrazole ring, provides a rigid and versatile scaffold for interaction with a wide range of biological targets. Researchers have successfully utilized indazole derivatives in the development of agents for oncology, inflammation, and neuroprotection.[1]
This guide focuses on a particularly valuable derivative: Methyl 3-formyl-1H-indazole-6-carboxylate (CAS No: 885518-86-5). This molecule is distinguished by the presence of two key functional groups at opposite ends of the scaffold: a reactive aldehyde at the 3-position and a methyl ester at the 6-position. This dual functionality makes it an exceptionally powerful intermediate, or building block, for the synthesis of complex pharmaceutical agents and diverse chemical libraries for drug discovery.[2][3][4] This document provides an in-depth examination of its molecular structure, a robust protocol for its synthesis, and a discussion of its strategic applications for professionals in chemical research and drug development.
Part 1: Physicochemical Properties & Structural Elucidation
A precise understanding of a compound's physical and chemical properties is fundamental to its application. Methyl 3-formyl-1H-indazole-6-carboxylate is a solid at room temperature, and its key identifiers and properties are summarized below.
Data Presentation: Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 885518-86-5 | [2][3][5] |
| Molecular Formula | C₁₀H₈N₂O₃ | [2][3] |
| Molecular Weight | 204.18 g/mol | [2][3] |
| Common Synonyms | 3-Formyl-6-indazolecarboxylic acid methyl ester | [3] |
| Typical Purity | ≥95% | [2] |
| Recommended Storage | 2-8°C, under inert atmosphere | [2] |
Spectroscopic Characterization: A Predictive Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. The spectrum is expected to show a highly deshielded singlet for the aldehyde proton, distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons, and a broad signal for the N-H proton of the pyrazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the different carbon environments. Key expected signals include the carbonyl carbons of the aldehyde and ester, and the aromatic carbons of the fused ring system.
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present. Strong absorption bands corresponding to the N-H stretch, C=O stretches for both the aldehyde and the ester, and C=C stretches for the aromatic ring are anticipated.
-
MS (Mass Spectrometry): This technique confirms the molecular weight. The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the compound's molecular weight of 204.18.
Predicted Spectroscopic Data Summary
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO); δ ~8.0-8.5 ppm (m, 3H, Ar-H); δ ~13.0-14.0 ppm (br s, 1H, N-H); δ ~3.9 ppm (s, 3H, -OCH₃) | The aldehyde proton is strongly deshielded. Aromatic protons are in the typical downfield region. The acidic N-H proton is broad and far downfield. The methyl ester protons are singlets in the standard region. |
| ¹³C NMR | δ ~185 ppm (-CHO); δ ~166 ppm (-COOCH₃); δ ~110-145 ppm (Ar-C); δ ~52 ppm (-OCH₃) | Carbonyl carbons are significantly downfield. Aromatic carbons appear in their characteristic range. The methyl ester carbon is shielded relative to the aromatic carbons. |
| IR (cm⁻¹) | ~3300 (N-H stretch); ~1720 (Ester C=O stretch); ~1690 (Aldehyde C=O stretch); ~1600 (C=C aromatic stretch) | Each functional group has a characteristic vibrational frequency, allowing for clear identification. |
Part 2: Synthesis Methodology
The synthesis of 3-substituted indazoles presents a unique challenge. Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[7] Therefore, an alternative and more reliable strategy involves a ring transformation reaction starting from a substituted indole precursor. The nitrosation of an indole in a mildly acidic medium provides a general and efficient route to 1H-indazole-3-carboxaldehydes.[7]
Proposed Synthetic Pathway: Indole Nitrosation
The most logical synthetic route to Methyl 3-formyl-1H-indazole-6-carboxylate is via the nitrosation of Methyl 1H-indole-6-carboxylate. This reaction proceeds through a multi-step pathway involving the initial nitrosation at the C3 position of the indole, followed by ring opening and subsequent ring-closure to form the stable indazole-3-carboxaldehyde product.[7]
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- 4. Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate [myskinrecipes.com]
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"Methyl 3-formyl-1H-indazole-6-carboxylate" synthesis pathways
An In-Depth Technical Guide to the Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
Abstract
Methyl 3-formyl-1H-indazole-6-carboxylate is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde, a nucleophilic indazole core, and an ester moiety for further derivatization, makes it a valuable intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and in-depth understanding of its synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1] The functionalization of the indazole ring, particularly at the 3-position, has led to the discovery of several marketed drugs, such as axitinib and pazopanib.[2][3] Methyl 3-formyl-1H-indazole-6-carboxylate serves as a crucial intermediate for accessing a diverse array of 3-substituted indazoles, as the aldehyde functionality can be readily transformed into various other chemical groups.[2][3]
This guide will explore two principal synthetic routes to Methyl 3-formyl-1H-indazole-6-carboxylate, each with its own set of advantages and challenges. The first pathway proceeds via the construction of the indazole ring from a substituted aniline precursor, followed by formylation. The second, more direct approach, involves the transformation of a corresponding indole derivative.
Synthetic Pathway I: Construction from a Substituted Aniline
This classical approach builds the indazole core through a diazotization and cyclization reaction of a suitably substituted aniline. The overall strategy involves the synthesis of Methyl 1H-indazole-6-carboxylate followed by the introduction of the formyl group at the 3-position.
Overall Synthetic Scheme
Caption: Pathway I: Synthesis from Methyl 4-methyl-3-nitrobenzoate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-4-methylbenzoate
This step involves the reduction of the nitro group of Methyl 4-methyl-3-nitrobenzoate. Catalytic hydrogenation is a common and efficient method.
-
Protocol:
-
Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.[4][5]
-
Step 2: Synthesis of Methyl 1H-indazole-6-carboxylate
The formation of the indazole ring is achieved through diazotization of the amino group followed by intramolecular cyclization.
-
Protocol:
-
Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in an acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2, 1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time to allow for the formation of the diazonium salt.
-
Allow the reaction to warm to room temperature or gently heat to facilitate cyclization.
-
Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 1H-indazole-6-carboxylate.[6]
-
Step 3: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate
Direct formylation of the 3-position of indazoles can be challenging.[3] A common strategy is to first introduce a halogen, which can then be converted to the formyl group.
-
Protocol:
-
Dissolve Methyl 1H-indazole-6-carboxylate (1.0 eq) in a suitable solvent like methanol.
-
Add a base such as sodium hydroxide or sodium carbonate.
-
Add iodine (I2, 1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford Methyl 3-iodo-1H-indazole-6-carboxylate.[6]
-
Step 4: Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
The final step involves a palladium-catalyzed formylation reaction.
-
Protocol:
-
To a solution of Methyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF or toluene), add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)).
-
Add a formylating agent, such as carbon monoxide (CO) gas in the presence of a hydride source (e.g., a silane), or a formaldehyde equivalent.
-
Add a base (e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter, and purify by column chromatography to obtain the final product.
-
Mechanistic Insights
The key step in this pathway is the formation of the indazole ring. The mechanism involves the in-situ generation of a diazonium salt from the aniline precursor. This is followed by an intramolecular electrophilic aromatic substitution-type reaction where the diazonium group is attacked by the aromatic ring, leading to cyclization and subsequent loss of a proton to form the stable indazole heterocycle.
Synthetic Pathway II: Nitrosation of an Indole Precursor
A more recent and highly efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of corresponding indole derivatives.[2][3][7][8] This pathway offers a direct route to the 3-formyl indazole core.
Overall Synthetic Scheme
Caption: Pathway II: Synthesis from Methyl 1H-indole-6-carboxylate.
Step-by-Step Experimental Protocol
-
Protocol:
-
Prepare a solution of sodium nitrite (NaNO2, ~8 eq) in water at 0 °C.
-
Slowly add an acid, such as hydrochloric acid (HCl, ~7 eq), to the NaNO2 solution while maintaining the low temperature.
-
Keep the resulting mixture under an inert atmosphere (e.g., argon) for approximately 10 minutes.
-
Add a co-solvent such as N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve the starting material, Methyl 1H-indole-6-carboxylate (1.0 eq), in DMF.
-
Add the indole solution to the nitrosating mixture at 0 °C.
-
Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the indole substrate.[2]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-formyl-1H-indazole-6-carboxylate.
-
Mechanistic Insights
The reaction proceeds through a multi-step pathway.[3] It begins with the nitrosation at the C3 position of the indole, forming a 3-nitrosoindole intermediate. This is followed by tautomerization to an oxime. The oxime then facilitates the addition of water to the C2 position of the indole ring, triggering a ring-opening reaction. The sequence is completed by a ring-closure to form the thermodynamically more stable 1H-indazole-3-carboxaldehyde.[3]
Caption: Simplified mechanism of indole to indazole-3-carboxaldehyde conversion.
Comparative Analysis and Data Summary
| Feature | Pathway I (from Aniline) | Pathway II (from Indole) |
| Number of Steps | Multi-step (typically 4 steps) | One-pot conversion |
| Starting Material | Readily available substituted anilines | Requires synthesis or purchase of the corresponding indole |
| Key Reactions | Diazotization, cyclization, halogenation, formylation | Nitrosation, ring rearrangement |
| Overall Yield | Generally lower due to multiple steps | Often high yields reported[2][8] |
| Scalability | Can be scalable, but multiple steps may pose challenges | Potentially more scalable due to fewer steps |
| Atom Economy | Lower | Higher |
| Challenges | Direct C3-formylation can be difficult; may require protecting groups | Optimization of reaction conditions for different substituted indoles may be necessary |
Conclusion
The synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate can be effectively achieved through two primary routes. The traditional pathway, starting from a substituted aniline, is a well-established method but involves multiple steps which can impact the overall yield. The more contemporary approach, utilizing the nitrosation of an indole precursor, offers a highly efficient and direct one-pot conversion to the desired product. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific expertise and equipment available in the laboratory. For its efficiency and elegance, the nitrosation of the indole precursor represents a significant advancement in the synthesis of this valuable building block for drug discovery.
References
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Bassy, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12135-12144. Available at: [Link]
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Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
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Organic Syntheses. (n.d.). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Retrieved from [Link]
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Bassy, R., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12135–12144. DOI:10.1039/C8RA01546E. Available at: [Link]
-
Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved from [Link]
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"Methyl 3-formyl-1H-indazole-6-carboxylate" starting materials
An In-depth Technical Guide to the Starting Materials for Methyl 3-formyl-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formyl-1H-indazole-6-carboxylate is a pivotal intermediate in medicinal chemistry, valued for its role as a versatile scaffold in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1][2] This guide provides a detailed technical overview of the primary synthetic routes to this compound, with a core focus on the selection and utilization of its starting materials. We will dissect the most efficient and widely adopted method—the nitrosation of a substituted indole precursor—exploring the reaction mechanism, critical process parameters, and the chemical logic that underpins this transformation. Additionally, alternative synthetic strategies for constructing the indazole core are discussed to provide a comprehensive landscape for researchers in drug discovery and process development.
Introduction: The Strategic Importance of Methyl 3-formyl-1H-indazole-6-carboxylate
The indazole core is a privileged structure in modern drug discovery, frequently serving as a bioisostere for the indole nucleus.[2] Its unique arrangement of two nitrogen atoms allows for strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins, a feature exploited in the design of potent enzyme inhibitors.[2] Compounds containing the indazole moiety have demonstrated a wide array of pharmacological activities, including anti-tumor and anti-inflammatory properties.[3][4]
Within this class, Methyl 3-formyl-1H-indazole-6-carboxylate (CAS 885518-86-5) is a particularly valuable building block.[5][6][7][8] The aldehyde function at the C3 position is a versatile chemical handle, readily convertible into a variety of other functional groups and heterocycles, such as alkenes, alcohols, amines, oxazoles, and thiazoles.[2][9] The methyl ester at the C6 position provides another site for modification or can be a key pharmacophoric element itself. This dual functionality makes it an ideal starting point for constructing diverse molecular libraries aimed at discovering novel therapeutic agents.
Primary Synthetic Pathway: Nitrosation of a Substituted Indole Precursor
The most direct and optimized route for preparing 1H-indazole-3-carboxaldehydes is the acid-mediated nitrosation of the corresponding indole derivative.[1][10] This transformation elegantly reconfigures the indole's five-membered ring into the pyrazole ring of the indazole system.
The Core Starting Material: Methyl 1H-indole-6-carboxylate
The direct precursor for the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate is Methyl 1H-indole-6-carboxylate (CAS 170487-40-8). The integrity and purity of this starting material are paramount for achieving a high yield and clean conversion to the desired indazole product. This indole derivative, possessing the required carboxylate group at the C6 position, serves as the foundational scaffold for the ring transformation. It is a commercially available compound, which facilitates its use in both research and larger-scale synthesis campaigns.[11]
Mechanism of the Indole-to-Indazole Transformation
The conversion of an indole to a 1H-indazole-3-carboxaldehyde via nitrosation is a multi-step process that proceeds under mild, slightly acidic conditions.[2][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
The key steps are as follows:
-
Nitrosation: The reaction begins with the electrophilic attack of a nitrosating agent (formed in situ from sodium nitrite and acid) at the electron-rich C3 position of the indole ring, forming a 3-nitrosoindole intermediate oxime (2).[2][9]
-
Hydration and Ring Opening: The oxime intermediate undergoes hydration at the C2 position. This addition of water triggers the opening of the pyrrole ring.[2][9]
-
Ring Closure: The reaction culminates in a ring-closing step to form the thermodynamically stable five-membered pyrazole ring of the indazole system, yielding the final 1H-indazole-3-carboxaldehyde product.[2][9]
Caption: Reaction mechanism for indole nitrosation.
Causality and Protocol Optimization: A Self-Validating System
Simply mixing the reagents is insufficient; the reaction's success hinges on precise control over the conditions to suppress competing side reactions. The primary side reaction is the dimerization of the indole starting material, which occurs when the indole concentration is too high in the presence of the electrophilic intermediates.[2][12]
Key Optimization Principles:
-
Reverse Addition: The most critical technique is the slow, controlled addition of the indole solution to the pre-formed nitrosating mixture using a syringe pump.[9][13] This maintains a low local concentration of the indole, dramatically minimizing the formation of dimeric side products and maximizing the yield of the desired indazole.[10][12]
-
pH Control: The reaction must be run in a slightly acidic environment. Using the acid (e.g., HCl) as the limiting reagent helps maintain a pH that is optimal for the desired transformation while preventing the formation of highly reactive diazonium salts, which can lead to undesired dediazoniation and oxidation byproducts.[2]
-
Temperature: The initial addition is typically performed at 0 °C to control the exothermic nature of the nitrosation and further reduce side reactions. The reaction may then be allowed to proceed at room temperature or be gently heated to ensure complete conversion.[9][10]
Detailed Experimental Protocol
The following protocol is a synthesized example based on optimized procedures for the nitrosation of substituted indoles.[9][13]
Workflow Diagram
Caption: Experimental workflow for indole nitrosation.
Step-by-Step Methodology:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon) and cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF. Slowly add 2N aqueous HCl (7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.[9][13]
-
Addition of the Indole Precursor: Prepare a separate solution of Methyl 1H-indole-6-carboxylate (1 equivalent) in DMF. Using a syringe pump, add this indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.[9][10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Depending on the substrate, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[10] Monitor the progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield pure Methyl 3-formyl-1H-indazole-6-carboxylate.
Alternative Synthetic Strategies and Precursors
While indole nitrosation is the most direct route, other synthetic strategies can be employed to construct the indazole-6-carboxylate core, which can then be functionalized.
Construction from Substituted Benzene Precursors
A classic approach to the indazole ring involves the cyclization of appropriately substituted benzene derivatives. For example, the synthesis of the related Methyl 3-iodo-1H-indazole-6-carboxylate starts from 4-methyl-3-nitrobenzoic acid methyl ester .[14] This multi-step synthesis involves:
-
Catalytic reduction of the nitro group to an amine.
-
Diazotization of the amine and subsequent intramolecular cyclization to form the Methyl 1H-indazole-6-carboxylate core.
-
Iodination at the C3 position.
This highlights that precursors like substituted aminobenzoic or nitrobenzoic acids can serve as foundational starting materials for building the indazole scaffold when a direct indole precursor is not desired or available.
Functional Group Interconversion
An alternative, though less atom-economical, approach involves synthesizing a different C3-substituted indazole and converting it to the aldehyde. For instance, ester-functionalized indazoles at the C3 position can be prepared via methods like aryne cycloaddition.[10] This ester can then be subjected to a reduction-reoxidation sequence (e.g., DIBAL-H reduction to the alcohol followed by oxidation with MnO₂) to furnish the desired 3-formyl group.[10]
Data Summary: Reaction Parameters
The following table summarizes the typical reaction parameters for the primary synthetic route.
| Parameter | Value/Condition | Rationale | Reference |
| Starting Material | Methyl 1H-indole-6-carboxylate | Direct precursor with required C6-ester | N/A |
| Reagents | NaNO₂, aq. HCl, DMF | Forms the nitrosating agent in situ | [9][13] |
| Stoichiometry | Indole (1 eq), NaNO₂ (8 eq), HCl (7 eq) | Excess nitrite and acid drive the reaction | [9] |
| Addition Method | Syringe pump over 2 hours | Minimizes indole dimerization | [10] |
| Temperature | 0 °C (addition), RT to 50 °C (reaction) | Controls exotherm and side reactions | [9][10] |
| Expected Yield | High (often >90%) | Optimized procedure minimizes byproducts | [10] |
Conclusion
The primary and most effective starting material for the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate is Methyl 1H-indole-6-carboxylate . The transformation is achieved through a well-optimized nitrosation reaction that reconfigures the indole scaffold into the desired indazole product. The success of this synthesis is critically dependent on a methodologically sound protocol, particularly the slow and controlled addition of the indole precursor to the nitrosating agent to prevent side reactions. This robust and high-yielding pathway provides researchers and drug development professionals with reliable access to a key intermediate essential for the advancement of modern medicinal chemistry.
References
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Dau, M. E. H., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. Available at: [Link][1][2][10]
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Dau, M. E. H., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. Available at: [Link][9]
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FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Chemical Synthesis. Available at: [Link][14]
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Dau, M. E. H., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link][12]
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Lead Sciences. (n.d.). Methyl 3-formyl-1H-indazole-6-carboxylate. Lead Sciences. Available at: [Link][5]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. InnoPharmChem. Available at: [Link][11]
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Sunway Pharm Ltd. (n.d.). Methyl 3-formyl-1h-indazole-6-carboxylate. Sunway Pharm. Available at: [Link][7]
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Sharma, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 437. Available at: [Link][3]
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Reddy, T. S., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 346-352. Available at: [Link][4]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-formyl-1H-indazole-6-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 3-formyl-1H-indazole-6-carboxylate (CAS No: 885518-86-5). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural elucidation of this important heterocyclic building block. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide explains the causality behind spectral features, outlines self-validating experimental protocols, and offers a robust framework for the unambiguous characterization of the title compound.
Introduction
Methyl 3-formyl-1H-indazole-6-carboxylate is a bifunctional indazole derivative. The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1] The presence of both a formyl group at the 3-position and a methyl ester at the 6-position makes this molecule a versatile intermediate for further chemical modification, essential for constructing complex molecular architectures in drug discovery programs.[2]
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. This guide leverages foundational NMR and MS principles to present a detailed spectroscopic profile of Methyl 3-formyl-1H-indazole-6-carboxylate. The methodologies and interpretations herein are designed to serve as a reliable reference for its identification and quality control.
Molecular Structure and Atom Numbering
The structural integrity of any spectroscopic analysis relies on a clear and consistent atom numbering system. The structure of Methyl 3-formyl-1H-indazole-6-carboxylate is presented below, with numbering conforming to IUPAC standards for the indazole ring system. This convention will be used for all subsequent spectral assignments.
Figure 1: Molecular Structure of Methyl 3-formyl-1H-indazole-6-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, supplemented by 2D correlation experiments, provide definitive evidence of its constitution.
Recommended Experimental Protocol
To ensure high-quality, reproducible data, the following protocol is recommended. This protocol is designed to be self-validating by using a well-characterized solvent and an internal standard.
Workflow for NMR Data Acquisition
Figure 2: Recommended workflow for complete NMR-based structure elucidation.
Methodology Details:
-
Sample Preparation: Dissolve approximately 10-15 mg of Methyl 3-formyl-1H-indazole-6-carboxylate in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic N-H proton, which would otherwise be exchanged in solvents like D₂O or CD₃OD.[3] Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.
-
¹³C NMR: Utilize proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
2D Experiments: Standard pulse programs for COSY, HSQC, and HMBC should be employed to establish connectivity.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the indazole core.[1][4] The electron-withdrawing nature of the formyl and ester groups significantly influences the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~14.3 | br s | 1H | NH -1 | Characteristic downfield shift for indazole N-H in DMSO, broadened by quadrupolar coupling and potential exchange.[4][5] |
| ~10.2 | s | 1H | CH O | Deshielded by the anisotropic effect of the C=O bond and the aromatic ring. |
| ~8.6 | s | 1H | H -7 | Appears as a singlet or narrow doublet due to the absence of ortho-coupling and only weak meta-coupling to H-5. |
| ~8.2 | d | 1H | H -4 | Deshielded by the adjacent pyrazole ring and the formyl group. Coupled to H-5. |
| ~7.9 | d | 1H | H -5 | Coupled to H-4. Its chemical shift is influenced by the para-ester group. |
| ~3.9 | s | 3H | OCH ₃ | Typical chemical shift for a methyl ester. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted based on established data for substituted indazoles.[6] The positions of the carbonyl carbons and the quaternary carbons are particularly diagnostic.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~186 | C HO | Aldehyde carbonyl carbons are highly deshielded. |
| ~166 | C O₂CH₃ | Ester carbonyl carbons appear at a characteristic downfield position. |
| ~142 | C 3 | Attached to the electron-withdrawing formyl group and nitrogen. |
| ~141 | C 7a | Quaternary carbon at the ring junction. |
| ~129 | C 5 | Aromatic CH carbon. |
| ~127 | C 6 | Quaternary carbon attached to the ester group. |
| ~124 | C 3a | Quaternary carbon at the ring junction. |
| ~122 | C 4 | Aromatic CH carbon. |
| ~115 | C 7 | Aromatic CH carbon. |
| ~52 | OC H₃ | Typical chemical shift for a methyl ester carbon. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) provides an exact mass, while tandem MS (MS/MS) reveals structural information through fragmentation analysis.
Recommended Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms of the indazole ring are readily protonated.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺. Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation.
Predicted Mass Spectrum and Fragmentation
Molecular Formula: C₁₀H₈N₂O₃[7] Molecular Weight: 204.18 g/mol [7] Predicted Exact Mass [M+H]⁺: 205.0557
The fragmentation of Methyl 3-formyl-1H-indazole-6-carboxylate is expected to proceed through the loss of its substituent groups. The primary fragmentation pathways are illustrated below.
Figure 3: Predicted ESI-MS fragmentation pathway for the [M+H]⁺ ion.
Interpretation of Fragments:
-
m/z 205.0557: The protonated molecular ion, [M+H]⁺. Its accurate mass confirms the elemental composition.
-
m/z 176.0502: Results from the neutral loss of the formyl radical (CHO), a common fragmentation for aromatic aldehydes.
-
m/z 174.0451: Corresponds to the loss of a methoxy radical (•OCH₃) from the ester.
-
m/z 146.0498: Represents the loss of the entire methoxycarbonyl radical (•COOCH₃), a characteristic fragmentation for methyl esters.
Conclusion
The structural characterization of Methyl 3-formyl-1H-indazole-6-carboxylate is reliably achieved through a combination of NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum is distinguished by a significantly downfield N-H proton signal (~14.3 ppm) and a diagnostic aldehyde proton (~10.2 ppm). The ¹³C NMR spectrum confirms the presence of ten unique carbons, including two distinct carbonyl signals. High-resolution mass spectrometry validates the molecular formula, and the predictable fragmentation pattern involving losses of the formyl and methoxycarbonyl groups provides further structural confirmation. The data and protocols presented in this guide offer a robust and scientifically grounded framework for the unambiguous identification of this valuable synthetic intermediate.
References
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Cerecetto, H., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]
-
Rojas, R., et al. (2012). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]
-
Yoshida, K., et al. (2007). Supporting Information for a publication. Wiley-VCH. [Link]
-
Lead Sciences. (n.d.). Methyl 3-formyl-1H-indazole-6-carboxylate. Lead Sciences. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. pharmachemintermediates.com. [Link]
-
Fruchier, A., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]
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The Alchemist's Keystone: A Technical Guide to Methyl 3-formyl-1H-indazole-6-carboxylate in Modern Drug Discovery
Foreword: The Rise of the Privileged Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that demonstrate a remarkable propensity for binding to multiple biological targets with high affinity. The indazole core is a quintessential example of such a scaffold, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in the realm of oncology. This guide delves into the technical nuances of a highly versatile and functionalized indazole derivative: Methyl 3-formyl-1H-indazole-6-carboxylate . We will explore its synthesis, its strategic importance as a chemical intermediate, and its direct application in the development of potent kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its potential in crafting next-generation therapeutics.
Core Compound Analysis: Methyl 3-formyl-1H-indazole-6-carboxylate
Methyl 3-formyl-1H-indazole-6-carboxylate (CAS No: 885518-86-5) is a bifunctional heterocyclic compound that presents a unique combination of reactive sites, making it an invaluable building block in synthetic chemistry. Its structure features an indazole ring, a methyl ester at the 6-position, and a crucial aldehyde (formyl) group at the 3-position.
| Property | Value |
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| CAS Number | 885518-86-5 |
| Appearance | Solid |
| Purity | Typically >95% |
The strategic placement of the formyl and ester groups allows for orthogonal chemical modifications. The aldehyde at C3 is a versatile handle for reductive amination, Wittig reactions, and the formation of various heterocyclic rings. The ester at C6 provides a site for hydrolysis and subsequent amide bond formation, a common strategy for linking fragments in drug discovery.
Synthesis of the Core Intermediate
The synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate is a critical first step for its utilization in drug discovery programs. A common and effective method involves the nitrosation of the corresponding indole precursor.
Experimental Protocol: Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Sodium nitrite (NaNO2)
-
Acetone
-
Water
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of Methyl 1H-indole-6-carboxylate (1 equivalent) in acetone, add a solution of sodium nitrite (4.5 equivalents) in water at 0°C.
-
Stir the mixture for 10 minutes at 0°C.
-
Add 2N HCl dropwise to the mixture at 0°C.
-
Continue stirring the reaction mixture at 0°C for the time specified by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-formyl-1H-indazole-6-carboxylate.
Causality of Experimental Choices:
-
The use of a low temperature (0°C) is crucial to control the exothermic nitrosation reaction and prevent the formation of side products.
-
The slow, dropwise addition of HCl maintains the acidic conditions necessary for the formation of the nitrosating agent (nitrous acid) in situ while controlling the reaction rate.
-
The aqueous workup and extraction are standard procedures to remove inorganic salts and water-soluble impurities.
Application in the Synthesis of Kinase Inhibitors
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The unique functionality of Methyl 3-formyl-1H-indazole-6-carboxylate makes it a prime starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting enzymes implicated in cancer progression.
Case Study: Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. A patent for novel PLK4 inhibitors describes the use of Methyl 3-formyl-1H-indazole-6-carboxylate as a key intermediate.
The general synthetic approach involves a reductive amination reaction between the aldehyde group of the indazole core and a suitable amine-containing fragment.
The Indazole-3-Carboxaldehyde Moiety: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring system, a bicyclic heteroaromatic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for binding to a diverse array of biological targets. Within this class of compounds, the indazole-3-carboxaldehyde moiety stands out as a critical pharmacophore and a versatile synthetic intermediate, underpinning the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of indazole-3-carboxaldehyde, delving into its synthesis, its role as a molecular scaffold for generating chemical diversity, and its function in a multitude of clinically relevant compounds. We will explore its engagement with key biological pathways, supported by mechanistic insights and quantitative data, to offer a senior application scientist's perspective on leveraging this powerful chemical entity in contemporary drug discovery programs.
The Indazole Scaffold: A Bioisostere with Unique Properties
The indazole scaffold can be considered a bioisostere of indole, a common motif in many biologically active natural products and synthetic drugs.[1] However, the presence of a second nitrogen atom in the pyrazole ring of indazole confers distinct physicochemical properties. These include altered hydrogen bonding capabilities, with both donor and acceptor sites, which can lead to enhanced binding affinity and selectivity for protein targets.[1] The indazole nucleus is found in several FDA-approved drugs, highlighting its clinical significance.[2]
Synthesis of Indazole-3-Carboxaldehyde: Enabling Access to a Key Intermediate
The utility of any chemical scaffold in drug discovery is contingent upon efficient and scalable synthetic access. Indazole-3-carboxaldehyde serves as a crucial starting material for a vast number of more complex derivatives.[3][4][5] Several synthetic routes have been developed, with the nitrosation of indoles being a particularly effective method.[4][5][6]
Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehyde via Nitrosation of Indole
This protocol is adapted from the work of Chevalier et al. and provides a high-yielding and scalable method for the synthesis of the title compound.[1][5]
Materials:
-
Indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add hydrochloric acid (2.7 equivalents) to the solution while maintaining the temperature at 0 °C. After the addition is complete, stir the mixture for 10 minutes.
-
Reaction Setup: To the nitrosating mixture, add dimethylformamide (DMF). In a separate flask, dissolve indole (1 equivalent) in DMF.
-
Addition of Indole: Slowly add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, extract the mixture with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 1H-indazole-3-carboxaldehyde as a white solid.[1]
Causality Behind Experimental Choices:
-
Reverse Addition: The slow addition of the indole to the pre-formed nitrosating agent is crucial to maintain a low concentration of the reactive indole, thus minimizing the formation of dimeric and polymeric side products.[6]
-
Slightly Acidic Conditions: The use of a slight excess of acid ensures the efficient generation of the nitrosating species (e.g., nitrous acid) while being mild enough to prevent the degradation of acid-sensitive indoles or the final indazole product.[4][5]
-
Temperature Control: Maintaining a low temperature during the addition of indole helps to control the exothermic reaction and further reduce side product formation.[1]
Indazole-3-Carboxaldehyde as a Versatile Synthetic Intermediate
The true power of indazole-3-carboxaldehyde in medicinal chemistry lies in the reactivity of its aldehyde functional group. This group serves as a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse functionalities at the 3-position of the indazole ring.[1] This chemical tractability is paramount for generating compound libraries for structure-activity relationship (SAR) studies.
Diagram of Synthetic Transformations:
Caption: Synthetic utility of indazole-3-carboxaldehyde.
Biological Activities and Therapeutic Applications
Derivatives of indazole-3-carboxaldehyde have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas.
Kinase Inhibition in Oncology
A significant number of indazole-based compounds function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][4][5] The indazole scaffold is adept at fitting into the ATP-binding pocket of various kinases, and the substituent at the 3-position, often derived from the carboxaldehyde, plays a crucial role in determining selectivity and potency.
Marketed Kinase Inhibitors with an Indazole Core:
-
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit, also used for renal cell carcinoma and soft tissue sarcoma.
Signaling Pathway Illustration:
Caption: Inhibition of the VEGFR signaling pathway by Pazopanib.
Modulation of Ion Channels
Recent research has identified indazole-3-carboxamides as potent and selective blockers of the Calcium Release-Activated Calcium (CRAC) channel, which is crucial for the function of immune cells like mast cells and T-cells.[7][8][9] Aberrant CRAC channel activity is implicated in autoimmune disorders.[9]
Quantitative Data on CRAC Channel Blockers:
| Compound | Target | IC₅₀ (µM) | Therapeutic Potential | Reference |
| Indazole-3-carboxamide 12d | CRAC Channel | 0.67 | Autoimmune Diseases | [8][9] |
| Indazole-3-carboxamide 12a | CRAC Channel | 1.51 | Autoimmune Diseases | [8] |
| Indazole-3-carboxamides | Orai Channel | 3-4 | Autoimmune Diseases | [7] |
The structure-activity relationship studies revealed that the "reversed" amide linker (-CO-NH-Ar) in the indazole-3-carboxamide series is critical for potent CRAC channel blockade.[8][9]
Anticancer Activity Beyond Kinase Inhibition
Indazole derivatives have also shown promise as anticancer agents through mechanisms other than kinase inhibition. For instance, certain indazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, increasing reactive oxygen species (ROS) levels, and disrupting mitochondrial membrane potential.[10] Some derivatives also exhibit anti-metastatic properties by inhibiting cell migration and invasion.[10]
Other Therapeutic Areas
The versatility of the indazole-3-carboxaldehyde core has led to its exploration in a variety of other therapeutic areas, including:
-
Antiparasitic agents [14]
-
Prostanoid EP4 receptor antagonists for immunotherapy [15]
-
p21-activated kinase 1 (PAK1) inhibitors for anti-tumor migration [16]
Conclusion and Future Perspectives
The indazole-3-carboxaldehyde moiety has firmly established itself as a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties, coupled with its synthetic tractability, have enabled the discovery and development of a multitude of biologically active compounds. The continued exploration of this scaffold is likely to yield novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex biological pathways deepens, the rational design of new indazole-3-carboxaldehyde derivatives will undoubtedly play a pivotal role in addressing unmet medical needs across a wide spectrum of diseases. The ability to fine-tune the properties of the final molecule by modifying the substituent derived from the 3-carboxaldehyde group ensures that this chemical entity will remain a focus of drug discovery efforts for the foreseeable future.
References
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Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
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Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
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Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
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American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025. [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1147-1151. [Link]
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Wang, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(42), 25063-25074. [Link]
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Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
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Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6218-6238. [Link]
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Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
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Methodological & Application
Application Notes & Protocols: Methyl 3-formyl-1H-indazole-6-carboxylate as a Pivotal Synthetic Intermediate
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its unique bioisosteric relationship with indole allows it to form critical hydrogen bond donor-acceptor interactions within the active sites of proteins, particularly kinases.[1] This has led to the development of numerous successful therapeutics, including the kinase inhibitors Axitinib and Pazopanib.[1]
Within this important class of molecules, Methyl 3-formyl-1H-indazole-6-carboxylate (CAS: 885518-86-5) has emerged as a particularly valuable and versatile synthetic intermediate.[2][3] Its structure is strategically functionalized with two distinct and orthogonally reactive handles: a C3-aldehyde and a C6-methyl ester. This dual functionality provides chemists with a robust platform for sequential, regioselective modifications, enabling the efficient construction of complex molecular architectures for drug discovery and development.[4]
This guide provides an in-depth exploration of the synthesis and application of this key building block, offering detailed protocols and expert insights for researchers in the pharmaceutical sciences.
PART 1: Synthesis of the Intermediate
Direct C3-formylation of the indazole core via methods like the Vilsmeier-Haack reaction is generally ineffective.[1] Therefore, alternative strategies are required. An efficient and increasingly common approach involves the acid-catalyzed nitrosative rearrangement of a corresponding indole precursor.
Protocol 1: Synthesis via Nitrosation of Methyl Indole-6-carboxylate
This protocol leverages the chemical transformation of an indole into an indazole-3-carboxaldehyde. The reaction proceeds through the nitrosation of the electron-rich C3 position of the indole, forming an oxime intermediate. A subsequent acid-catalyzed ring-opening and recyclization cascade yields the desired indazole product.[1]
Caption: Workflow for the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl indole-6-carboxylate (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 4:1 v/v ratio).
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0–5 °C.
-
Reagent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water.
-
Addition: Add the sodium nitrite solution dropwise to the cooled indole solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: Slow, controlled addition at low temperature is critical. This minimizes the formation of dimeric side products that can arise from the reaction of the starting indole with the highly reactive nitroso intermediate.[1]
-
-
Reaction: Stir the mixture vigorously at 0–5 °C for 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with cold water and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 3-formyl-1H-indazole-6-carboxylate as a solid.
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol [3] |
| Appearance | Off-white to yellow solid |
| Purity (Typical) | >97% |
| Storage | Sealed in dry, Room Temperature[3] |
PART 2: Applications in Downstream Synthesis
The true utility of Methyl 3-formyl-1H-indazole-6-carboxylate lies in the selective reactivity of its aldehyde and ester functional groups.
A. Reductive Amination of the C3-Aldehyde
Reductive amination is a cornerstone of medicinal chemistry for forging robust carbon-nitrogen bonds. The C3-aldehyde readily participates in this reaction to install a variety of amine-containing side chains, which are often crucial for modulating solubility and target engagement.
-
Setup: To a solution of Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Expert Insight: Sodium triacetoxyborohydride is the reagent of choice for many applications. It is less basic and more selective for imines over aldehydes compared to other hydrides like sodium borohydride, reducing the likelihood of over-reduction of the starting material. It also does not require strict pH control.
-
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography or preparative HPLC.
B. Olefination via the Wittig Reaction
The Wittig reaction provides a reliable method for converting the C3-aldehyde into an alkene, enabling significant extension of the carbon skeleton and the introduction of new functionalities.[5][6]
Caption: General scheme of the Wittig olefination reaction.
-
Ylide Generation: In a flame-dried, N₂-purged flask, suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool to -78 °C or 0 °C depending on the base. Add a strong base (e.g., n-BuLi, NaHMDS, or KHMDS, 1.05 eq) dropwise to generate the colored ylide. Stir for 1 hour.
-
Expert Insight: The choice of base and reaction conditions is critical. Non-stabilized ylides (where the R group on the ylide is alkyl) are highly reactive, require strong bases like n-BuLi, and typically favor the formation of (Z)-alkenes. Stabilized ylides (where R is an electron-withdrawing group) are less reactive and generally yield (E)-alkenes.[5]
-
-
Aldehyde Addition: Dissolve Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours until TLC analysis indicates completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful optimization of the chromatography conditions.
C. Hydrolysis of the C6-Ester
The methyl ester at the C6 position serves as a masked carboxylic acid. Its hydrolysis uncovers a crucial functional handle for amide bond formation, a key step in the synthesis of many kinase inhibitors that target the enzyme's hinge region.
-
Setup: Dissolve Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in a solvent mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1N HCl. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-formyl-1H-indazole-6-carboxylic acid. If no precipitate forms, extract the product with ethyl acetate.
PART 3: Case Study - A Key Building Block for Entrectinib
Entrectinib (Rozlytrek®) is a potent, CNS-active inhibitor of tyrosine kinases Trk A/B/C, ROS1, and ALK, approved for treating various solid tumors.[7][8] The synthesis of Entrectinib provides a compelling example of the strategic use of a functionalized indazole core, conceptually derived from intermediates like Methyl 3-formyl-1H-indazole-6-carboxylate.
While the exact reported syntheses of Entrectinib may start from different precursors, they all converge on a strategy that highlights the utility of the indazole-6-carboxylic acid moiety.[7][9] The core logic involves coupling a 3-amino-indazole-6-carboxylic acid fragment with a complex side-chain amine.
Caption: Conceptual pathway illustrating the utility of the indazole scaffold in synthesizing the Entrectinib core.
This case study underscores the strategic importance of Methyl 3-formyl-1H-indazole-6-carboxylate. The C3-aldehyde provides a starting point for installing the required C3-amino group (via oximation and reduction, or other methods), while the C6-ester is readily converted to the carboxylic acid needed for the final, crucial amide bond-forming step that completes the drug's structure.
Conclusion
Methyl 3-formyl-1H-indazole-6-carboxylate is more than just a chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its dual functionality allows for a diverse range of chemical transformations, including C-N and C-C bond formations, enabling the rapid assembly of complex, biologically active molecules. The protocols and insights provided herein demonstrate its versatility and solidify its status as an indispensable intermediate for scientists and researchers dedicated to developing the next generation of therapeutics.
References
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Application Note & Protocol: Leveraging Methyl 3-formyl-1H-indazole-6-carboxylate for the Synthesis of Potent Kinase Inhibitors
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The indazole core is a preeminent "privileged scaffold" in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its bicyclic structure serves as an effective bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[4] This fundamental binding motif is a hallmark of numerous clinically successful anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), underscoring the therapeutic significance of this heterocycle.[1][5]
This application note provides a detailed guide for utilizing Methyl 3-formyl-1H-indazole-6-carboxylate (CAS: 885518-86-5) , a versatile and highly functionalized starting material, for the efficient synthesis of novel kinase inhibitor candidates.[6][7][8] The strategic placement of a reactive aldehyde at the C3 position and an ester at the C6 position offers orthogonal chemical handles for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
We will detail a representative two-step synthetic protocol involving reductive amination followed by amide coupling. The causality behind each experimental choice will be explained, providing researchers with not only a procedure but also a strategic framework for inhibitor design.
The Strategic Advantage of Methyl 3-formyl-1H-indazole-6-carboxylate
The utility of this specific building block lies in its dual functionality, which is key to building the canonical "hinge-binder + linker + solvent-front" architecture of many Type I and Type II kinase inhibitors.
-
The 3-Formyl Group (-CHO): The aldehyde at the C3 position is the primary reactive site for introducing diversity elements that will occupy the main body of the ATP pocket. Direct formylation of the indazole C3 position can be challenging.[9] Therefore, having a pre-functionalized starting material like this is highly advantageous. It is an ideal electrophile for reactions such as:
-
Reductive Amination: To form C-N bonds, creating a flexible or rigid linker to other pharmacophores.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, extending the linker region.
-
Condensation reactions: To build further heterocyclic systems like benzimidazoles.[10]
-
-
The 6-Carboxylate Group (-COOCH₃): This group, pointing towards what is typically the solvent-exposed region of the kinase, is perfect for introducing moieties that can enhance solubility, modulate pharmacokinetics, or secure additional interactions with the protein surface. It can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling reactions.
The logical flow of a synthesis using this building block can be visualized as follows:
Sources
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Application Notes and Protocols: Methyl 3-formyl-1H-indazole-6-carboxylate in Heterocycle Synthesis
Introduction: The Indazole Scaffold and the Versatility of a Formyl Handle
The indazole core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring adjacent nitrogen atoms, allows for a diverse array of intermolecular interactions, making it a frequent component in molecules targeting protein kinases, G-protein coupled receptors, and other biologically significant targets. The functionalization of the indazole ring at the C3 position is a key strategy for modulating the pharmacological properties of these molecules.
This guide focuses on Methyl 3-formyl-1H-indazole-6-carboxylate , a highly versatile building block for the synthesis of a wide range of complex heterocyclic systems. The presence of a reactive aldehyde group at the C3 position, coupled with a methyl ester at the C6 position, provides orthogonal handles for sequential chemical modifications. This allows for the construction of diverse molecular architectures, making it an invaluable tool for researchers in medicinal chemistry, chemical biology, and materials science. We will detail a robust synthetic protocol for this key intermediate and explore its application in the synthesis of various heterocyclic frameworks.
Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
The direct formylation of the indazole C3 position using classical methods like the Vilsmeier-Haack reaction is often inefficient.[1][2] Therefore, a multi-step approach commencing with the construction of the indazole core followed by a directed C3-formylation is the preferred strategy.
Part 1: Synthesis of Methyl 1H-indazole-6-carboxylate
The synthesis of the indazole-6-carboxylate core can be achieved from commercially available 4-methyl-3-nitrobenzoic acid. The following protocol is a well-established route.
Experimental Workflow: Synthesis of Methyl 1H-indazole-6-carboxylate
Caption: Synthetic pathway to Methyl 1H-indazole-6-carboxylate.
Protocol 1: Synthesis of Methyl 1H-indazole-6-carboxylate
-
Esterification: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Warm the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC. After completion, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 4-methyl-3-nitrobenzoate .
-
Reduction: Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (15 vol). Add 10% Palladium on carbon (10% w/w). Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 6-8 hours. Filter the reaction mixture through a pad of Celite® and wash the pad with methanol. Concentrate the filtrate to yield Methyl 3-amino-4-methylbenzoate .
-
Diazotization and Cyclization: Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in a mixture of acetic acid and propionic acid. Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1 hour. The resulting diazonium salt solution is then heated to 60-70 °C for 2-3 hours to effect cyclization. Cool the reaction mixture and pour it into ice water. The precipitated solid is filtered, washed with water, and dried to give Methyl 1H-indazole-6-carboxylate .
Part 2: C3-Formylation via Ortho-Lithiation
With the indazole core in hand, the formyl group can be introduced at the C3 position via a directed ortho-lithiation followed by quenching with an appropriate formylating agent. N-protection of the indazole is crucial for this step.
Experimental Workflow: C3-Formylation
Caption: C3-Formylation of Methyl 1H-indazole-6-carboxylate.
Protocol 2: Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
-
N-Protection (e.g., with SEM-Cl): To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the residue by column chromatography to yield Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-6-carboxylate .
-
Lithiation and Formylation: Dissolve the N-protected indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Deprotection: The crude N-protected 3-formyl indazole can be deprotected under acidic conditions. For the SEM group, treatment with tetrabutylammonium fluoride (TBAF) in THF or hydrochloric acid in ethanol is effective. After deprotection, purify the product by column chromatography on silica gel to afford Methyl 3-formyl-1H-indazole-6-carboxylate .
Applications in Heterocycle Synthesis
The aldehyde functionality of Methyl 3-formyl-1H-indazole-6-carboxylate serves as a versatile entry point for the construction of a variety of heterocyclic systems.
Protocol 3: Knoevenagel Condensation for the Synthesis of Indazolyl-Acrylonitriles
The Knoevenagel condensation provides a straightforward method for the formation of a carbon-carbon double bond.
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation with Methyl 3-formyl-1H-indazole-6-carboxylate.
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield Methyl 3-(2,2-dicyanovinyl)-1H-indazole-6-carboxylate .
Quantitative Data (Representative)
| Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 | 85-95 |
| Ethyl cyanoacetate | Piperidine | Ethanol | 4-6 | 80-90 |
| Barbituric acid | Pyridine | Pyridine | 2-3 | 80-90 |
Protocol 4: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity.
Experimental Workflow: Wittig Reaction
Caption: Wittig reaction with Methyl 3-formyl-1H-indazole-6-carboxylate.
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, solution in hexanes) dropwise. The formation of the orange-red ylide is observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford Methyl 3-vinyl-1H-indazole-6-carboxylate .
Protocol 5: Synthesis of Pyrazolo[3,4-d]pyridazines
Condensation with hydrazine provides a direct route to fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Experimental Workflow: Synthesis of Pyrazolo[3,4-d]pyridazines
Caption: Synthesis of a pyrazolo[3,4-d]pyridazine derivative.
Procedure:
-
To a solution of Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone intermediate can be monitored by TLC.
-
Add glacial acetic acid to the reaction mixture and heat to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Filter the solid, wash with cold ethanol, and dry to yield Methyl 2H-pyrazolo[3,4-d]pyridazin-7-carboxylate .
Conclusion
Methyl 3-formyl-1H-indazole-6-carboxylate is a valuable and versatile intermediate in heterocyclic synthesis. The protocols outlined in this guide provide a framework for its synthesis and subsequent elaboration into a variety of complex molecular scaffolds. The strategic placement of the formyl and ester functionalities allows for a high degree of synthetic flexibility, enabling the generation of novel compounds for applications in drug discovery and materials science.
References
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- Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles.
- Brabcová, A., & Kuneš, J. (2013). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 18(3), 3235–3268.
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Wikipedia contributors. (2023, December 19). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 18, 2026, from [Link]
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Chem-Station. (2024). Wittig Reaction. Retrieved January 18, 2026, from [Link]
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LibreTexts Chemistry. (2023). The Wittig Reaction. Retrieved January 18, 2026, from [Link]
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Digital Repository of University of Tabriz. (n.d.). Knoevenaqgel Condensation of Trans-3-(2-furyl ) Acroline with Heterocyclic Active Methylene Compounds. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2020). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis of Functionalized Heterocycles by Cyclization Reactions of Oxime and Hydrazone 1,4-Dianions. Retrieved January 18, 2026, from [Link]
-
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Experimental protocol for reactions with "Methyl 3-formyl-1H-indazole-6-carboxylate"
As a Senior Application Scientist, this guide provides a detailed exploration of Methyl 3-formyl-1H-indazole-6-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. This document moves beyond simple procedural lists to offer in-depth protocols grounded in mechanistic understanding, enabling researchers to leverage the full synthetic potential of this versatile intermediate.
Methyl 3-formyl-1H-indazole-6-carboxylate (CAS: 885518-86-5) is a bifunctional heterocyclic compound of significant interest to researchers in pharmaceutical and materials science.[1][2][3] Its structure is characterized by an indazole core, which is a known bioisostere of indole and a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds within the active sites of proteins.[4] The molecule's synthetic utility is further enhanced by two key functional groups:
-
An Aldehyde (Formyl) Group at the C3 Position: This electrophilic center is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. It serves as a gateway for constructing diverse molecular architectures.[5]
-
A Methyl Ester at the C6 Position: This group offers a site for further modification, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, expanding the accessible chemical space.
The functionalization at the C3 position is particularly crucial for the development of kinase inhibitors, with several marketed drugs, such as Axitinib and Pazopanib, featuring a 3-substituted indazole core.[5] This guide provides validated, step-by-step protocols for key transformations of the C3-aldehyde, empowering researchers to synthesize novel derivatives for screening and lead optimization campaigns.[6]
Physicochemical and Handling Data
Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 885518-86-5 | [1][3][7] |
| Molecular Formula | C₁₀H₈N₂O₃ | [1][7] |
| Molecular Weight | 204.18 g/mol | [1][7] |
| Appearance | Typically an off-white to yellow or brown solid powder | [8] |
| Purity | ≥95% | [1] |
| Storage Conditions | Store in an inert atmosphere (Argon or Nitrogen), at 2-8°C. Keep away from moisture and light. | [1] |
Synthesis of the Starting Material
The most direct and widely adopted method for synthesizing 1H-indazole-3-carboxaldehydes is the acid-mediated nitrosation of the corresponding indole precursor.[5][9] This transformation proceeds via a multistep pathway involving the nitrosation of the indole C3 position to form an oxime, which then undergoes a ring-opening and subsequent recyclization to yield the indazole scaffold.[5][9] An optimized procedure, particularly effective for indoles bearing both electron-donating and electron-withdrawing groups, involves the slow, controlled addition of the indole solution to the nitrosating agent.[4][10]
Caption: Synthesis of the title compound via indole nitrosation.
Experimental Protocol: Synthesis via Nitrosation
This protocol is adapted from a general, optimized procedure for the nitrosation of substituted indoles.[5]
-
Prepare Nitrosating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 eq) in a mixture of deionized water and DMF (5:3 v/v). Cool the flask to 0°C in an ice-water bath.
-
Acidification: Slowly add 2 N aqueous HCl (2.7 eq) to the stirred NaNO₂ solution, ensuring the temperature remains below 5°C. Stir the resulting pale blue solution for 15 minutes at 0°C.
-
Substrate Addition: Dissolve Methyl 1H-indole-6-carboxylate (1.0 eq) in a minimal amount of DMF. Using a syringe pump, add the indole solution to the nitrosating mixture dropwise over 2 hours, maintaining the reaction temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. The reaction temperature is then gradually raised to 50°C and maintained for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[9]
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 3-formyl-1H-indazole-6-carboxylate.
Key Synthetic Transformations and Protocols
The C3-aldehyde functionality is a launchpad for diverse synthetic routes. The following protocols detail three fundamental and high-utility reactions.
Reductive Amination: Accessing Aminomethyl-Indazoles
Reductive amination is a cornerstone reaction for converting aldehydes into amines, which are prevalent in bioactive molecules. The one-pot procedure involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction using a mild hydride reagent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[11] Glycerol has been reported as an effective and environmentally benign solvent for this transformation, where it can activate the carbonyl group through hydrogen bonding.[11]
Caption: One-pot reductive amination workflow.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a vial, add Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq), the desired primary or secondary amine (1.1 eq), and glycerol as the solvent (approx. 3 mL per 10 mmol of aldehyde).[11]
-
Imine Formation: Stir the mixture at 70°C for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the reaction mixture, monitoring for any effervescence.
-
Reaction Completion: Continue stirring at 70°C for 40-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the product with ethyl acetate. The high viscosity of glycerol may require dilution with water for efficient extraction.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to yield the desired N-substituted aminomethyl indazole.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an electron-deficient alkene.[12] This reaction is typically catalyzed by a weak base, such as piperidine or imidazole, which is strong enough to deprotonate the active methylene compound but not the aldehyde, thus preventing self-condensation.[12][13] The resulting α,β-unsaturated products are valuable Michael acceptors and intermediates for synthesizing more complex heterocyclic systems.[14]
Caption: Knoevenagel condensation scheme.
Experimental Protocol: Knoevenagel Condensation
-
Reagent Combination: In a round-bottom flask, dissolve Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or imidazole, to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).
-
Monitoring: Stir the reaction at reflux for 2-6 hours. The progress can be monitored by TLC, often observing the formation of a new, more conjugated spot. In many cases, the product will precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the flask to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Wittig Reaction: Regiospecific Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[15][16] Its primary advantage is the unambiguous placement of the new C=C double bond, which forms specifically between the original carbonyl carbon and the ylide carbon.[17][18] The reaction involves a phosphonium ylide (Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base. The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the ylide; unstabilized ylides generally favor the Z-alkene, while stabilized ylides yield the E-alkene.[16][18]
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction (Unstabilized Ylide)
-
Ylide Preparation: In a flame-dried, two-neck flask under an argon atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. A distinct color change (often to orange or deep red) indicates ylide formation. Stir for 30-60 minutes at 0°C.
-
Aldehyde Addition: Dissolve Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC/LC-MS confirms the disappearance of the aldehyde.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry over Na₂SO₄, filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by silica gel chromatography to separate the product from the byproduct.
Conclusion and Future Directions
Methyl 3-formyl-1H-indazole-6-carboxylate is a high-value intermediate whose reactivity can be strategically harnessed through well-established synthetic transformations. The protocols detailed herein for reductive amination, Knoevenagel condensation, and the Wittig reaction provide reliable and robust methods for generating a diverse library of 3-substituted indazole derivatives. These products serve as critical starting points for structure-activity relationship (SAR) studies and the development of novel therapeutics, particularly in the field of oncology and inflammatory diseases.[6][19] Further exploration can involve using these derivatives in multicomponent reactions or for the synthesis of complex fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, further expanding the chemical diversity accessible from this versatile building block.[20]
References
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PubMed. A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. Available at: [Link]
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ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Available at: [Link]
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SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Available at: [Link]
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NIH National Library of Medicine. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Available at: [Link]
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"Methyl 3-formyl-1H-indazole-6-carboxylate" derivatization techniques
An Application Guide to the Derivatization of Methyl 3-formyl-1H-indazole-6-carboxylate
Authored by: Gemini, Senior Application Scientist
Publication Date: January 18, 2026
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of medicinal chemistry, the 1H-indazole core is a privileged scaffold, prized for its role in the development of potent and selective therapeutic agents.[1][2][3] Indazoles are recognized as bioisosteres of indoles, capable of forming critical hydrogen bond interactions within the active sites of proteins, particularly kinases.[1][2][4] The functionalization of the indazole ring at the 3-position has been a particularly fruitful strategy, leading to the discovery of marketed drugs such as the kinase inhibitors Axitinib and Pazopanib.[1][5]
Methyl 3-formyl-1H-indazole-6-carboxylate (CAS 885518-86-5) is a highly valuable and versatile starting material for drug discovery programs.[6][7][8] This molecule offers two key points for chemical elaboration:
-
The C3-Formyl Group: A versatile electrophilic handle, the aldehyde at the C3 position is primed for a wide array of classical and modern organic transformations. It serves as a gateway to introduce diverse functionalities and build molecular complexity.[1][2][4]
-
The C6-Methyl Ester: This group modifies the electronic properties of the benzene portion of the scaffold and provides an additional site for derivatization, such as hydrolysis followed by amide coupling.
This technical guide provides detailed, field-proven protocols for several key derivatization techniques applicable to this core structure. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles and strategic considerations that inform the choice of reagents and conditions.
A Note on the Synthesis of the Starting Material
While this guide focuses on derivatization, it is pertinent to mention that the most efficient route to 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[1][2][4][9][10][11] In this case, Methyl 3-formyl-1H-indazole-6-carboxylate would be synthesized from Methyl 1H-indole-6-carboxylate via a multi-step pathway involving nitrosation at the C3 position, ring-opening, and subsequent ring-closure to form the indazole aldehyde.[2][5]
Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines in a single pot.[12] This transformation is paramount for generating compound libraries for structure-activity relationship (SAR) studies, as the resulting secondary or tertiary amines can serve as key pharmacophoric elements.
Causality & Field Insights
The choice of reducing agent is critical for a successful one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for several reasons.[12][13] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed in situ but is slow to reduce the starting aldehyde. This selectivity prevents the competitive formation of the corresponding alcohol, maximizing the yield of the desired amine.[13] The reaction is often run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF), as STAB is sensitive to water and less compatible with protic solvents like methanol.[13] A small amount of acetic acid is often included to catalyze the formation of the iminium ion intermediate.[14]
Experimental Workflow: Reductive Amination
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Methyl 3-formyl-1H-indazole-6-carboxylate Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Kinase-Targeted Drug Discovery
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form the core of numerous biologically active molecules.[1][2][3] Its structural rigidity, coupled with the presence of two nitrogen atoms, allows for a variety of interactions with biological targets, making it a "privileged scaffold" in drug design.[1] A significant number of indazole-containing compounds have been developed as potent kinase inhibitors, with several reaching the market as anticancer drugs, including Axitinib, Pazopanib, and Entrectinib.[4] These inhibitors typically function by competing with ATP for binding to the kinase active site.
This application note provides a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies on analogs of "Methyl 3-formyl-1H-indazole-6-carboxylate," a scaffold poised for exploration as a potential kinase inhibitor. We will detail the strategic design and synthesis of an analog library, provide step-by-step protocols for key biological assays, and discuss the interpretation of SAR data to guide lead optimization.
Strategic Design of an Analog Library
The core structure, Methyl 3-formyl-1H-indazole-6-carboxylate, offers three primary vectors for chemical modification: the 3-formyl group, the 6-carboxylate group, and the N1/N2 positions of the indazole ring. A systematic exploration of these positions is crucial for elucidating the SAR.
Rationale for Modifications:
-
Position 3 (Formyl Group): The aldehyde at C3 is a versatile chemical handle. It can be oxidized to a carboxylic acid, reduced to an alcohol, or, more importantly, serve as a key intermediate for the synthesis of various heterocyclic rings or functional groups like amides and sulfonamides.[5][6] These modifications can probe interactions with the hinge region of a kinase, a critical area for inhibitor binding.
-
Position 6 (Carboxylate Group): The methyl ester at C6 can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These modifications can explore interactions with the solvent-exposed region of the ATP-binding pocket and can significantly impact the compound's physicochemical properties, such as solubility and cell permeability.[7]
-
Position 1 (N-alkylation): Alkylation at the N1 position can be used to probe deeper into the ATP binding pocket and can influence the orientation of the indazole core. The choice of alkyl or aryl groups can modulate potency and selectivity.[8]
The following diagram illustrates the proposed diversification strategy for the analog library.
Caption: Diversification strategy for the Methyl 3-formyl-1H-indazole-6-carboxylate scaffold.
Synthetic Protocols for Analog Generation
A robust synthetic strategy is essential for generating the designed library of analogs. The following protocols outline key transformations starting from commercially available or readily synthesized indazoles.
Protocol 1: Synthesis of 1H-Indazole-3-carboxamide Analogs
This protocol describes the conversion of the 3-formyl group to a diverse set of amides.
Step-by-Step Methodology:
-
Oxidation of the Aldehyde: To a solution of Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in a mixture of acetone and water, add potassium permanganate (KMnO₄, 1.5 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude 3-carboxy-1H-indazole-6-carboxylate.
-
Amide Coupling: To a solution of the crude carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture for 15 minutes at room temperature. Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 1H-indazole-3-carboxamide analog.[6][9]
Protocol 2: Synthesis of 6-Carboxamide Analogs
This protocol details the conversion of the 6-methyl ester to various amides.
Step-by-Step Methodology:
-
Ester Hydrolysis: To a solution of Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in a mixture of methanol and water, add lithium hydroxide (LiOH, 3.0 eq). Stir the reaction at room temperature for 4-8 hours until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3-formyl-1H-indazole-6-carboxylic acid.
-
Amide Coupling: Follow the amide coupling procedure as described in Protocol 1, Step 2, using the 3-formyl-1H-indazole-6-carboxylic acid as the starting material.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1, Step 3.
Protocol 3: N1-Alkylation of the Indazole Core
This protocol outlines the regioselective alkylation at the N1 position.[10]
Step-by-Step Methodology:
-
Deprotonation: To a stirred solution of the indazole analog (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the N1-alkylated indazole.
Biological Evaluation: A Tiered Screening Approach
A tiered approach to biological screening allows for efficient identification of promising compounds.
Caption: Tiered screening cascade for the evaluation of indazole analogs.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.[11][12][13]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 5: Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15][16]
Materials:
-
Cancer cell line of interest (e.g., a line where the target kinase is known to be a driver of proliferation)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole analogs for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
Structure-Activity Relationship (SAR) Analysis and Data Presentation
The data generated from the biological assays should be systematically organized to derive meaningful SAR.
Table 1: Hypothetical SAR Data for Methyl 3-formyl-1H-indazole-6-carboxylate Analogs
| Compound ID | R¹ (Position 3) | R² (Position 6) | R³ (Position 1) | Kinase X IC₅₀ (nM) | Cancer Cell Line Y GI₅₀ (µM) |
| Parent | -CHO | -COOCH₃ | -H | >10,000 | >50 |
| A-1 | -CONH₂ | -COOCH₃ | -H | 5,200 | 25.3 |
| A-2 | -CONH-Ph | -COOCH₃ | -H | 850 | 8.1 |
| A-3 | -CONH-(4-F-Ph) | -COOCH₃ | -H | 210 | 1.5 |
| B-1 | -CHO | -CONH₂ | -H | 8,500 | 32.7 |
| B-2 | -CHO | -CONH-cPr | -H | 3,100 | 15.2 |
| C-1 | -CONH-(4-F-Ph) | -COOCH₃ | -CH₃ | 150 | 0.9 |
| C-2 | -CONH-(4-F-Ph) | -COOCH₃ | -Bn | 95 | 0.4 |
Interpretation of Hypothetical SAR:
-
Position 3: Conversion of the 3-formyl group to a carboxamide (A-1) shows a modest increase in activity. Introducing an aryl group (A-2) and further substitution with an electron-withdrawing group like fluorine (A-3) significantly enhances both kinase inhibition and antiproliferative activity, suggesting a potential interaction with a hydrophobic pocket.
-
Position 6: Modification of the 6-ester to a simple amide (B-1) or a cyclopropyl amide (B-2) leads to a slight improvement in activity, indicating that this position can be modified to improve physicochemical properties without a significant loss of potency.
-
Position 1: N-alkylation (C-1, C-2) of the most potent analog from the position 3 modifications (A-3) further boosts activity. The larger benzyl group (C-2) is more effective than the methyl group (C-1), suggesting that this vector can be explored to occupy a deeper pocket in the kinase active site.
Conclusion
This application note provides a framework for the systematic SAR exploration of Methyl 3-formyl-1H-indazole-6-carboxylate analogs. By employing the outlined synthetic strategies and biological evaluation protocols, researchers can efficiently identify key structural features required for potent and selective kinase inhibition. The iterative process of design, synthesis, and testing is fundamental to advancing these promising scaffolds towards the development of novel therapeutics.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a 2H-indazole-derived library using the one-pot–one-step.... Retrieved from [Link]
- Li, H., Chen, Y., & Lu, T. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Patil, S. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]
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AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Cuzzolin, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(5), 846-856.
- Da Settimo, F., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(9), 4056-4065.
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
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Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
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ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. Retrieved from [Link]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
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ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
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ResearchGate. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. Retrieved from [Link]
- Scapin, G., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(11), 3331-3342.
- Cui, J., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 448-461.
- Kumar, A., et al. (2020). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 21(13), 1349-1364.
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ResearchGate. (n.d.). SAR of flavanone derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]
- Ghorab, M. M., et al. (2024).
- Norman, M. H., et al. (2011). Ring-fused pyrazole derivatives as potent inhibitors of lymphocyte-specific kinase (Lck): Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 21(1), 443-447.
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Formylation of Methyl 1H-Indazole-6-carboxylate: A Detailed Protocol and Application Note
Introduction
Formylated indazoles, particularly those functionalized at the C3 position, are highly sought-after intermediates in the realms of medicinal chemistry and drug development. The indazole scaffold is recognized as a privileged structure, serving as a bioisostere of indole and capable of forming potent hydrogen bond interactions within the active sites of proteins.[1][2] This has led to the successful development of several kinase inhibitor drugs, such as axitinib and pazopanib, which feature a 3-substituted indazole core.[1][2] The introduction of a formyl group at the C3 position provides a versatile chemical handle for a variety of subsequent transformations, including the synthesis of alkenes, secondary alcohols, amines, and other heterocyclic systems.[1][2]
This document provides a comprehensive guide for the formylation of methyl 1H-indazole-6-carboxylate to yield methyl 3-formyl-1H-indazole-6-carboxylate. Contrary to the common application of the Vilsmeier-Haack reaction for the formylation of electron-rich heterocycles, direct formylation of the C3 position of 1H-indazoles using this method has been reported to be ineffective.[2] Therefore, this guide focuses on a robust and optimized alternative: the nitrosation of an indole precursor followed by an acid-catalyzed rearrangement to the desired indazole-3-carboxaldehyde. This method has proven successful for a range of electron-rich and electron-deficient indoles, offering high yields while minimizing side reactions.[1][3]
Reaction Mechanism and Strategic Considerations
The conversion of an indole to a 1H-indazole-3-carboxaldehyde via nitrosation is a multi-step process. The key strategic decision is to perform the formylation at the indole stage before the ring transformation. The electron-rich nature of the indole C3 position makes it susceptible to electrophilic attack by a nitrosating agent.
The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a mineral acid, such as hydrochloric acid. The electrophilic nitrosonium ion (NO+) then attacks the C3 position of the indole ring to form a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.[3] Subsequent acid-catalyzed addition of water to the C2 position of the indole ring triggers a ring-opening to form a phenylglyoxal oxime derivative. Finally, an intramolecular cyclization with the elimination of water yields the 1H-indazole-3-carboxaldehyde.[1]
To minimize the formation of dimeric byproducts, a common side reaction where a nucleophilic indole molecule attacks the electrophilic nitroso-intermediate, a slow addition of the indole solution to the pre-formed nitrosating mixture is crucial.[3]
Experimental Protocol: Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
This protocol is adapted from established procedures for the nitrosation of substituted indoles and is optimized for the synthesis of methyl 3-formyl-1H-indazole-6-carboxylate from its corresponding indole precursor.[1][3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyl 1H-indole-6-carboxylate | 189.19 | >98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% | Standard Supplier |
| Hydrochloric Acid (HCl), 2 N | 36.46 | 2.0 M aq. solution | Standard Supplier |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, >99.8% | Standard Supplier |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Standard Supplier |
| Deionized Water | 18.02 | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Standard Supplier | |
| Silica Gel | 230-400 mesh | Standard Supplier |
Step-by-Step Procedure
-
Preparation of the Nitrosating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C (ice-water bath).
-
Slowly add 2 N hydrochloric acid (7 equivalents) dropwise to the stirred solution at 0 °C. Maintain the temperature below 5 °C during the addition.
-
After the complete addition of HCl, stir the resulting pale-blue solution under a nitrogen atmosphere for an additional 10 minutes at 0 °C.
-
Preparation of the Indole Solution: In a separate flask, dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in anhydrous DMF.
-
Slow Addition of the Indole: Using a syringe pump, add the indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours, maintaining the reaction temperature at 0 °C. This slow addition is critical to prevent the formation of dimeric side products.
-
Reaction Monitoring and Work-up: After the complete addition of the indole solution, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Upon completion, quench the reaction by pouring the mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure methyl 3-formyl-1H-indazole-6-carboxylate.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of methyl 3-formyl-1H-indazole-6-carboxylate.
Characterization Data (Predicted)
The successful synthesis of methyl 3-formyl-1H-indazole-6-carboxylate (CAS: 885518-86-5) can be confirmed by standard analytical techniques.[5][6][7] While a full experimental dataset is pending, the expected spectroscopic data are as follows:
| Parameter | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~14.0 (br s, 1H, NH), ~10.2 (s, 1H, CHO), ~8.2-7.8 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~187 (CHO), ~166 (C=O), ~143, ~141, ~128, ~124, ~121, ~120, ~112 (Ar-C), ~52 (OCH₃) |
| Mass Spectrometry (ESI+) | m/z: 205.06 [M+H]⁺, 227.04 [M+Na]⁺ |
Note: The predicted NMR chemical shifts are based on known data for similar indazole-3-carboxaldehyde and indazole-6-carboxylate derivatives and may vary slightly in the actual spectrum.
Troubleshooting and Key Considerations
-
Low Yield: The most common reason for low yields is the formation of dimeric byproducts. Ensure the slow and controlled addition of the indole solution to the nitrosating mixture at a low temperature.
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction time can be extended, or the temperature can be gently increased (e.g., to 40-50 °C) for electron-deficient indoles.[1]
-
Purification Challenges: The polarity of the product is significantly different from the starting material and byproducts, which should allow for effective separation by column chromatography. A careful selection of the eluent system is important.
Conclusion
The nitrosation of methyl 1H-indole-6-carboxylate provides a reliable and efficient pathway to the valuable synthetic intermediate, methyl 3-formyl-1H-indazole-6-carboxylate. This method circumvents the limitations of the direct Vilsmeier-Haack formylation of the indazole ring system. The detailed protocol and strategic considerations outlined in this application note are intended to enable researchers in the fields of organic synthesis and drug discovery to successfully prepare this and related 3-formylindazole derivatives, thereby facilitating the development of novel bioactive molecules.
References
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Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13856–13862. [Link]
-
The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13856-13862. [Link]
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Maggenta. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]
-
Lead Sciences. (n.d.). Methyl 3-formyl-1H-indazole-6-carboxylate. [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 885518-86-5|Methyl 3-formyl-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 6. Methyl 3-formyl-1h-indazole-6-carboxylate - CAS:885518-86-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. Methyl 3-formyl-1H-indazole-6-carboxylate - Lead Sciences [lead-sciences.com]
Application Note & Protocol Guide: Synthesis of Novel Indazole Derivatives via Reaction of Methyl 3-formyl-1H-indazole-6-carboxylate with Amines
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a detailed guide for researchers and drug development professionals on the synthetic manipulation of a key intermediate, Methyl 3-formyl-1H-indazole-6-carboxylate. We explore its reaction with various primary and secondary amines through condensation and reductive amination pathways to generate diverse libraries of novel indazole-based compounds. This guide emphasizes the underlying chemical principles, provides robust, step-by-step protocols, and offers insights into process optimization and troubleshooting, grounded in authoritative literature.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets. Its unique structural and electronic properties have led to its incorporation into numerous approved drugs and clinical candidates, including the serotonin receptor agonist Eletriptan, the anti-inflammatory drug Benzydamine, and the potent kinase inhibitor Pazopanib. The versatility of the indazole core allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and pharmacological activity.
Methyl 3-formyl-1H-indazole-6-carboxylate is a particularly valuable starting material. It possesses three key functional groups amenable to diversification:
-
The aldehyde at the C3 position is the primary reactive site for engaging with amines.
-
The ester at the C6 position can be hydrolyzed and converted into an amide, offering another point for modification.
-
The indazole N-H can be alkylated or arylated to further expand the chemical space.
This guide focuses specifically on the reactivity of the C3-aldehyde, which serves as a linchpin for building complex molecular architectures through reactions with amines.
Mechanistic Overview: Pathways of Amine Reactivity
The primary reaction between the C3-aldehyde of Methyl 3-formyl-1H-indazole-6-carboxylate and an amine is the formation of a C=N bond. This can be the final product (a Schiff base) or an intermediate that is subsequently reduced.
Pathway A: Schiff Base (Imine) Formation
The reaction of the aldehyde with a primary amine first yields a transient hemiaminal intermediate, which then undergoes acid- or base-catalyzed dehydration to form a stable Schiff base (or imine). This condensation reaction is typically reversible and often driven to completion by removing water from the reaction mixture.
Pathway B: Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. It combines the initial imine formation with an in-situ reduction step to yield a secondary or tertiary amine. This two-step, one-pot process is highly efficient and avoids the isolation of the often-unstable imine intermediate.
The choice of reducing agent is critical. Mild, hydride-based reagents that do not reduce the starting aldehyde but readily reduce the protonated iminium ion intermediate are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, tolerance of acidic conditions, and high chemoselectivity.
Figure 1: Generalized mechanism for the reductive amination of an aldehyde with a primary amine.
Experimental Protocols & Applications
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Starting Material
-
Compound: Methyl 3-formyl-1H-indazole-6-carboxylate
-
CAS Number: 885271-33-4
-
Molecular Formula: C₁₀H₈N₂O₃
-
Molecular Weight: 204.18 g/mol
Protocol 1: General Procedure for Reductive Amination
This protocol is adapted from established methods for synthesizing indazole-based kinase inhibitors and serves as a robust starting point for various primary and secondary amines.
Objective: To synthesize Methyl 3-(((3-fluorobenzyl)amino)methyl)-1H-indazole-6-carboxylate.
Workflow Overview:
Figure 2: Standard experimental workflow for reductive amination.
Step-by-Step Procedure:
-
Reagent Preparation: To a solution of Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq., e.g., 204 mg, 1.0 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL), add the desired amine (e.g., 3-fluorobenzylamine, 1.1 eq., 138 mg, 1.1 mmol).
-
Scientist's Note: DCE is often preferred as it is less volatile than DCM and can facilitate the reaction. The slight excess of the amine helps drive the reaction to completion.
-
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Causality: Portion-wise addition helps to control any initial exotherm and gas evolution (hydrogen). The excess of the reducing agent ensures the complete reduction of the iminium intermediate.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure product.
Data & Applications
The reductive amination protocol is highly versatile and has been employed to synthesize compounds targeting a variety of biological pathways.
| Amine Substrate | Product Class | Therapeutic Target (Example) | Typical Yield | Reference |
| Aniline Derivatives | Diaryl Amines | Kinase Inhibitors (e.g., VEGFR, FGFR) | 60-85% | |
| Benzylamines | Benzyl Amines | GPCR Modulators | 75-90% | |
| Piperidines/Piperazines | Heterocyclic Amines | CNS Targets, Ion Channel Modulators | 65-88% | |
| Amino Acid Esters | Peptidomimetics | Protease Inhibitors | 55-75% | N/A |
Product Characterization
Validation of the final product structure is essential. Standard analytical techniques should be employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling change is the disappearance of the aldehyde proton signal (typically ~10 ppm) and the appearance of new signals corresponding to the newly formed methylene bridge (-CH₂-N) and protons from the added amine moiety.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Electrospray ionization (ESI) is commonly used to observe the [M+H]⁺ ion.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the disappearance of the aldehyde carbonyl carbon (~190 ppm) and the appearance of the new aliphatic carbon of the methylene bridge (~45-55 ppm).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent.2. Poor quality or wet solvent/reagents.3. Sterically hindered amine. | 1. Add an additional portion (0.3-0.5 eq.) of NaBH(OAc)₃.2. Ensure all reagents and solvents are anhydrous.3. Increase reaction time, warm slightly (e.g., to 40 °C), or add a catalytic amount of acetic acid to facilitate iminium formation. |
| Low Yield | 1. Product loss during work-up (e.g., if product is water-soluble).2. Decomposition on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.2. Neutralize the silica gel with triethylamine (0.5-1% in the eluent) or switch to a different stationary phase (e.g., alumina). |
| Side Product Formation | 1. Over-alkylation (dialkylation of primary amine).2. Reduction of the starting aldehyde. | 1. Use a smaller excess of the amine (1.05 eq.). Add the aldehyde solution slowly to a solution of the amine and reducing agent.2. Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure the imine is fully formed before adding the reductant. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]
-
Tomlinson, M. J., et al. (2010). Indazole-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). Bioorganic & Medicinal Chemistry Letters, 20(22), 6549-6553. URL: [Link]
-
Sun, H., et al. (2019). Discovery of Novel Indazole Derivatives as Potent and Selective Inhibitors of Discoidin Domain Receptor 1 (DDR1). Journal of Medicinal Chemistry, 62(17), 7964-7987. URL: [Link]
-
Cain, D., et al. (2010). The discovery of a novel class of potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & Medicinal Chemistry Letters, 20(1), 166-170. URL: [Link]
-
Norman, M. H., et al. (2008). Indazole-based modulators of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 18(11), 3258-3262. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a key building block in the development of kinase inhibitors and other pharmacologically active agents, optimizing its synthesis is crucial for efficient drug discovery pipelines.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established and innovative chemical methodologies.
Overview of Synthetic Challenges
The synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate presents two primary challenges: the construction of the indazole core and the regioselective introduction of the formyl group at the C3 position. While the indazole scaffold is common in medicinal chemistry, direct C3-formylation is notoriously difficult due to the electronic properties of the heterocyclic ring.[1] Unlike indoles, which readily undergo Vilsmeier-Haack formylation at C3, indazoles are generally unreactive under these conditions.[1] This guide will explore robust alternative strategies and provide solutions to common experimental hurdles.
Troubleshooting and Optimization FAQs
Section 1: Synthesis of the Indazole Precursor
Question 1: What is the most reliable starting point for synthesizing the required precursor, Methyl 1H-indazole-6-carboxylate?
The most common and reliable route begins with commercially available, appropriately substituted toluenes or anilines. A typical multi-step synthesis involves the formation of the indazole ring through a cyclization reaction.[4][5] For instance, starting from a nitrotoluene derivative allows for reduction of the nitro group, diazotization, and subsequent intramolecular cyclization to form the indazole core. The carboxylate group is typically introduced via oxidation of a methyl group to a carboxylic acid, followed by esterification.
A key consideration is ensuring the purity of your precursor, Methyl 1H-indazole-6-carboxylate, as impurities can interfere with the subsequent, more sensitive C3-functionalization steps.[4]
Section 2: Introducing the C3-Formyl Group
Question 2: My attempt at a direct Vilsmeier-Haack formylation of Methyl 1H-indazole-6-carboxylate failed. Why did this happen and what is a better approach?
This is a very common issue. The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[1] The Vilsmeier-Haack reagent (a chloromethyliminium salt generated from POCl₃ and DMF) is an electrophile that requires an electron-rich aromatic system to react efficiently.[6][7] The indazole ring system, particularly at C3, is not sufficiently nucleophilic to attack this electrophile, unlike the C3 position of an indole.
Superior Alternative: Oxidation of a C3-Methyl Group
A more reliable and widely adopted strategy is the oxidation of a C3-methyl precursor, namely Methyl 3-methyl-1H-indazole-6-carboxylate . This transforms the problem from a difficult electrophilic substitution to a more manageable benzylic-type oxidation.
Workflow for the Oxidation Strategy
Caption: General workflow for the synthesis via oxidation.
Question 3: I am getting low yields and a significant amount of the corresponding carboxylic acid when oxidizing the 3-methyl group. How can I improve the selectivity for the aldehyde?
This is the most critical optimization step. Over-oxidation to the carboxylic acid is the primary side reaction that diminishes the yield of the desired aldehyde.[8][9] Success hinges on choosing the right oxidant and carefully controlling the reaction conditions.
Key Optimization Parameters:
-
Choice of Oxidant: Milder, selective oxidants are preferred.
-
Selenium Dioxide (SeO₂): A classic and effective reagent for oxidizing activated methyl groups to aldehydes. It often requires careful temperature control and stoichiometric amounts.
-
Manganese Dioxide (MnO₂): An excellent choice for oxidizing benzylic and allylic alcohols, and can also be used for the direct oxidation of activated methyl groups. Its reactivity can vary significantly with its preparation method.
-
Ceric Ammonium Nitrate (CAN): A powerful oxidant that can work but carries a high risk of over-oxidation if not carefully controlled.[9]
-
-
Reaction Temperature: Lowering the temperature can often temper the reactivity of the oxidant and reduce the rate of over-oxidation relative to the initial oxidation.
-
Stoichiometry: Use the minimum effective amount of the oxidant. A slight excess may be needed to drive the reaction to completion, but a large excess will promote the formation of the carboxylic acid byproduct.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the aldehyde from being further oxidized.
Comparative Table of Oxidation Conditions
| Oxidant | Typical Solvent | Temperature (°C) | Key Considerations | Risk of Over-oxidation |
| SeO₂ | Dioxane, Acetic Acid | 80 - 110 | Toxic, requires careful handling. Stoichiometric control is critical. | Moderate to High |
| MnO₂ | Dichloromethane, Chloroform | Reflux | "Activated" MnO₂ is crucial. Often requires a large excess. | Low to Moderate |
| CAN | Acetonitrile/Water | 0 - 25 | Very fast reaction. Difficult to stop at the aldehyde stage.[9] | High |
| Electrochemical | Methanol | Reflux | Highly selective, avoids harsh chemical oxidants.[9] | Very Low |
Question 4: Are there any other modern or alternative formylation methods I should consider?
Yes, the field is continuously evolving. While the oxidation route is robust, other methods have been reported, though they may require more specialized reagents or starting materials.
-
Nitrosation of Indoles: A clever method involves the nitrosation of an appropriately substituted indole, which then undergoes a ring-opening and re-closure cascade to form the 1H-indazole-3-carboxaldehyde.[1][10] This is an elegant transformation but requires starting from a different heterocyclic core.
-
Metalation/Formylation: Direct deprotonation at C3 with a strong base (like n-BuLi or LDA) followed by quenching with a formylating agent (e.g., DMF) can work. However, this approach is often plagued by side reactions, including ring-opening of the indazole.[1] Using N-protection can sometimes mitigate these issues but adds steps to the synthesis.
-
Selectfluor-Mediated Formylation: A recently developed method for 2H-indazoles uses Selectfluor and DMSO as the formylating agent under microwave conditions.[11] While developed for a different tautomer, this radical-pathway approach highlights innovative directions in C-H functionalization that could potentially be adapted.
Troubleshooting Decision Tree for Low Oxidation Yield
Caption: Decision tree for troubleshooting poor oxidation results.
Section 3: Purification and Analysis
Question 5: What is the best way to purify the final product, Methyl 3-formyl-1H-indazole-6-carboxylate?
Purification is critical to obtaining material suitable for downstream applications. The primary impurities are typically unreacted starting material (the 3-methyl analog) and the over-oxidized carboxylic acid.
-
Column Chromatography: This is the most effective method for initial purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. The starting material is less polar than the product aldehyde, while the carboxylic acid byproduct is much more polar and will either have a very low Rf or streak badly. Adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve the peak shape of the carboxylic acid if it is present in large amounts.
-
-
Recrystallization: If the product is obtained as a solid of >95% purity after chromatography, recrystallization can be an excellent final polishing step. A solvent system like ethyl acetate/hexanes or isopropanol can yield highly pure, crystalline material.
-
Acid/Base Wash: During the aqueous workup, a wash with a mild base like saturated sodium bicarbonate solution can help remove the bulk of the acidic carboxylic acid byproduct, simplifying the subsequent chromatography.[12][13]
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All reactions should be performed by trained chemists under appropriate safety conditions.
Protocol 1: Oxidation of Methyl 3-methyl-1H-indazole-6-carboxylate using SeO₂
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-methyl-1H-indazole-6-carboxylate (1.0 equiv).
-
Reagents: Add selenium dioxide (SeO₂, 1.1 equiv) followed by a solvent mixture of 1,4-dioxane and water (e.g., 50:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the black selenium byproduct, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-formyl-1H-indazole-6-carboxylate as a solid.
References
- Cailly, T., et al. (2018).
- ChemicalBook. (n.d.). 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis. ChemicalBook.
- Narayana Swamy, G., et al. (2012).
- Unknown Author. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Source Not Available.
- Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry.
- Unknown Author. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Unknown Author. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
- Unknown Author. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Source Not Available.
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle of Organic Chemistry.
- Unknown Author. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances.
- Unknown Author. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Unknown Author. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Unknown Author. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Unknown Author. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Unknown Author. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences.
- BLD Pharm. (n.d.).
- ChemicalBook. (n.d.).
- Unknown Author. (n.d.). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PubMed Central.
- Various Authors. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst.
- Unknown Author. (n.d.).
- Cailly, T., et al. (2018).
- Unknown Author. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Unknown Author. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
- Unknown Author. (2025). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids.
- Unknown Author. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for...
- Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- CymitQuimica. (n.d.).
- Unknown Author. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
- Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve the yield and purity of your target compound. As Senior Application Scientists, we have compiled and synthesized field-proven insights to address the common challenges encountered in this synthesis.
I. Reaction Overview and Key Challenges
The synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate typically involves the formylation of a precursor, Methyl 1H-indazole-6-carboxylate. The most common method for formylation is the Vilsmeier-Haack reaction. However, a key challenge in this synthesis is the potential for low yields and the formation of side products. One critical consideration is that the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring can be inefficient.[1] This guide will address this and other common issues to help you optimize your reaction.
Reaction Pathway Diagram:
Caption: General synthetic route to Methyl 3-formyl-1H-indazole-6-carboxylate.
II. Troubleshooting Guide: Low Yield and Side Product Formation
This section addresses the most frequently encountered problems during the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate.
Q1: My Vilsmeier-Haack reaction is giving a very low yield or failing completely. What are the likely causes and how can I fix it?
A1: Low or no yield in the Vilsmeier-Haack formylation of Methyl 1H-indazole-6-carboxylate is a common issue. Here’s a breakdown of potential causes and solutions:
-
Inherent Low Reactivity of the Indazole Ring: As mentioned, direct formylation at the C3 position of indazoles can be ineffective.[1] The electron-withdrawing nature of the ester group at the 6-position can further deactivate the ring towards electrophilic substitution.
-
Expert Recommendation: Instead of direct formylation of the indazole, consider a synthetic route involving the formylation of an indole precursor followed by cyclization to form the desired indazole-3-carboxaldehyde derivative. A reported method for this is the nitrosation of indoles.[1]
-
-
Suboptimal Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is sensitive to moisture and must be prepared correctly.
-
Protocol Insight: The reagent is typically formed in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[2] This reaction is exothermic and must be conducted under anhydrous conditions to prevent decomposition of the reagent.[2]
-
Troubleshooting Steps:
-
Ensure all glassware is flame-dried or oven-dried.
-
Use anhydrous DMF and a fresh, unopened bottle of POCl₃.
-
Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF.
-
-
-
Incorrect Reaction Temperature: The optimal temperature for the formylation reaction is substrate-dependent.
-
Optimization Strategy: If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?
A2: The formation of multiple products is often due to side reactions or incomplete conversion. Here are some possibilities:
-
N-Formylation: The nitrogen atoms of the indazole ring can also be formylated, leading to N-formyl derivatives.
-
Di-formylation: Although less common with a deactivated ring, di-formylation at other positions is a possibility under harsh conditions.
-
Degradation Products: At elevated temperatures, the starting material or product may decompose.
Minimization Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) to ensure complete formylation of the desired position without promoting multiple additions. |
| Optimize Reaction Time | Monitor the reaction closely by TLC. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products. |
| Purification | Careful column chromatography is often necessary to separate the desired product from closely related impurities.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of Methyl 1H-indazole-6-carboxylate?
A1: The synthesis of the precursor, Methyl 1H-indazole-6-carboxylate, can be achieved through various routes. A common starting material is 3-methyl-6-nitro-1H-indazole, which can be synthesized from 3-methylaniline through nitration and subsequent cyclization.[4] The nitro group can then be reduced and converted to the carboxylic acid ester.
Q2: What is the best way to purify the final product, Methyl 3-formyl-1H-indazole-6-carboxylate?
A2: Purification of the crude product is crucial for obtaining a high-purity compound. Recrystallization or column chromatography are the most common methods.[3] For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for the formylation of indazoles?
A3: Yes, given the potential difficulties with the direct Vilsmeier-Haack reaction on the indazole ring, alternative strategies are highly recommended. One effective method is the nitrosation of a corresponding indole precursor, which then undergoes ring opening and re-closure to form the 1H-indazole-3-carboxaldehyde.[1]
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for low yield.
IV. Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Reaction (General Guidance)
This protocol provides a general framework. Optimization for your specific substrate is crucial.
-
Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve Methyl 1H-indazole-6-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 70-80 °C, monitoring the progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Protocol 2: Nitrosation of Indole Precursor (Alternative Route)
This protocol is based on a general procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[1]
-
Reaction Setup:
-
To a solution of sodium nitrite (NaNO₂) (8 equivalents) in deionized water and DMF at 0 °C, slowly add 2N aqueous HCl (2.7 equivalents). Keep the resulting mixture under an argon atmosphere for 10 minutes.
-
-
Substrate Addition:
-
Dissolve the corresponding indole precursor (1 equivalent) in DMF.
-
Add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction to stir at room temperature. The optimal reaction time will depend on the specific indole substrate.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude mixture by column chromatography on silica gel.
-
V. References
-
Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from Benchchem website.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
-
ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid synthesis. Retrieved from ChemicalBook website.
-
Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Retrieved from Benchchem website.
-
Gautier, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12631-12638.
-
Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from Google Patents website.
-
BLD Pharm. (n.d.). 885518-86-5|Methyl 3-formyl-1H-indazole-6-carboxylate. Retrieved from BLD Pharm website.
-
Pawar, S. D., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(3), 934-943.
-
Google Patents. (n.d.). SYNTHESIS OF INDAZOLES. Retrieved from Google Patents website.
-
Google Patents. (n.d.). Indazole derivatives. Retrieved from Google Patents website.
-
FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Retrieved from FAQ website.
-
Google Patents. (n.d.). Synthesizing process of 3-methyl-1 H-indazole. Retrieved from Google Patents website.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal website.
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27404.
-
Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from Liskon Biological website.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses website.
-
Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from a scientific publication.
-
NIH. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 558-561.
-
Biosynth. (n.d.). Methyl 1H-indazole-3-carboxylate. Retrieved from Biosynth website.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from Beilstein Journals website.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Indazole Formylation: A Technical Support Guide to Navigating Side Products and Optimizing Reactions
Welcome to our technical support center dedicated to the formylation of indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important transformation. The indazole nucleus is a privileged scaffold in medicinal chemistry, and its C- and N-formylated derivatives are crucial intermediates for the synthesis of a wide array of bioactive molecules.[1][2] However, the inherent tautomerism and reactivity of the indazole ring can lead to a variety of side products, posing significant challenges in achieving desired regioselectivity and yield.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles in indazole formylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the formylation of unsubstituted 1H-indazole?
The most prevalent issue in the formylation of unsubstituted 1H-indazole is the formation of a mixture of regioisomers. Due to the tautomeric nature of the indazole ring, formylation can occur at either of the two nitrogen atoms (N-1 and N-2) or at the C-3 position. The thermodynamically more stable 1H-indazole can isomerize to the 2H-indazole, leading to substitution at the N-2 position.[3] Therefore, the primary "side products" are often the undesired regioisomers.
-
N-1 formyl indazole: Often the thermodynamically favored product.[4]
-
N-2 formyl indazole: Often the kinetically favored product.[4]
-
Indazole-3-carboxaldehyde: The product of C-formylation.
The ratio of these products is highly dependent on the reaction conditions, including the choice of formylating agent, solvent, base, and temperature.[4]
Q2: How do substituents on the indazole ring influence the regioselectivity of formylation?
Substituents on the indazole ring play a critical role in directing the site of formylation through both steric and electronic effects.
-
Steric Hindrance: Bulky substituents at the C-7 position can hinder substitution at the adjacent N-1 position, thereby favoring formylation at N-2. Conversely, substituents at the C-3 position may sterically disfavor N-2 substitution.[5]
-
Electronic Effects: Electron-donating groups on the benzene ring generally activate the molecule towards electrophilic substitution, but their directing influence on N-1 vs. N-2 formylation is complex and can be influenced by other reaction parameters. Electron-withdrawing groups, particularly at the C-7 position (e.g., NO2, CO2Me), have been shown to confer excellent N-2 regioselectivity in N-alkylation reactions, a principle that can be extrapolated to formylation under certain conditions.[6][7]
Q3: What is the key difference in the outcome of a Vilsmeier-Haack reaction on an indazole versus a Duff reaction?
While both are formylation reactions, they have different reagents and typically different substrate requirements, which can lead to different side product profiles.
-
Vilsmeier-Haack Reaction: This reaction uses a pre-formed Vilsmeier reagent (e.g., from POCl3 and DMF) and is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8] In the context of indazoles, it can lead to a mixture of N- and C-formylated products. A potential side reaction, especially if there is an activated methyl group on the indazole, is di-formylation to form a malondialdehyde derivative.[9]
-
Duff Reaction: This reaction uses hexamine in an acidic medium (like acetic acid or glycerol/boric acid) and is typically effective for highly activated aromatic compounds like phenols.[10] A notable side product in the Duff reaction can be di-formylation if multiple activated positions are available.[10] For many indazole systems, the Duff reaction may be too harsh or lead to complex mixtures. In some reported cases for 2H-indazoles, the Duff reaction yielded only trace amounts of the desired product.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your indazole formylation experiments, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of N-1 and N-2 Formylated Products
Root Cause Analysis: The formation of a mixture of N-1 and N-2 formylated indazoles is a classic challenge stemming from the comparable nucleophilicity of the two nitrogen atoms in the indazolide anion. The reaction often falls under either kinetic or thermodynamic control, leading to different product ratios.
Troubleshooting Strategies:
| Strategy | Explanation | Experimental Protocol Link |
| Optimize Base and Solvent | The choice of base and solvent can significantly influence the ion-pairing of the indazolide anion, thereby affecting the accessibility of the N-1 and N-2 positions to the electrophile. For instance, using NaH in a less polar solvent like THF can favor the formation of a tight ion pair, potentially leading to higher N-1 selectivity.[5][12] In contrast, a stronger base like NaHMDS in a polar aprotic solvent like DMF might favor the kinetically preferred N-2 product.[12] | |
| Temperature Control | Lower temperatures often favor the kinetic product (typically N-2), while higher temperatures can allow for equilibration to the thermodynamically more stable product (typically N-1).[4] | |
| Choice of Formylating Agent | The steric bulk and reactivity of the formylating agent can influence regioselectivity. While less documented for formylation than for alkylation, it is a variable worth exploring. | N/A |
Issue 2: Low Yield of Formylated Product and Recovery of Starting Material
Root Cause Analysis: Low conversion can be due to several factors, including insufficient reactivity of the formylating agent, deactivation of the indazole substrate, or suboptimal reaction conditions.
Troubleshooting Strategies:
| Strategy | Explanation |
| Increase Reactivity of Formylating Agent | If using a mild formylating agent, consider switching to a more reactive one. For example, the Vilsmeier-Haack reagent is generally more potent than chloroform in the Reimer-Tiemann reaction.[10] |
| Reaction Temperature and Time | Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. However, this must be balanced against the potential for side product formation and decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance. |
| Equivalent of Reagents | Ensure that a sufficient excess of the formylating agent and base (if applicable) is used, especially if they are prone to decomposition under the reaction conditions. |
Issue 3: Formation of Di-formylated or Other Unexpected Byproducts
Root Cause Analysis: The formation of multiple formylated products or other unexpected byproducts often occurs with highly activated indazole substrates or under harsh reaction conditions.
Troubleshooting Strategies:
| Strategy | Explanation |
| Milder Reaction Conditions | Reduce the reaction temperature and use the minimum necessary equivalents of the formylating agent. This can help to minimize over-reaction.[13] |
| Protecting Groups | If the indazole has other reactive functional groups (e.g., a phenolic hydroxyl), consider protecting them before the formylation step. |
| Alternative Formylation Method | If a particular method (e.g., Duff reaction) consistently gives di-formylation, consider a different approach. For C-3 formylation of 2H-indazoles, a microwave-assisted method using Selectfluor and DMSO has been reported to be effective where Vilsmeier-Haack and Duff reactions failed.[11] |
Visualizing Reaction Pathways
To better understand the competitive nature of indazole formylation, the following diagrams illustrate the key decision points in the reaction.
Caption: Formation of N-1 vs. N-2 formylated indazoles.
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-1 Formylation
This protocol is adapted from principles favoring thermodynamic control, often leading to the N-1 isomer.[5][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Formylation: Cool the reaction mixture back to 0 °C. Add the formylating agent (e.g., ethyl formate, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. For challenging substrates, gentle heating (e.g., 50 °C) may be required.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13838–13845. [Link]
-
Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82.
- National Center for Biotechnology Information. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. PubMed Central.
-
ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. Retrieved from [Link]
- Der Pharma Chemica. (n.d.).
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Note Reactions of Vilsmeier Haack reagent with arom
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
- National Institutes of Health. (2024).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
- WuXi Biology. (n.d.).
- National Center for Biotechnology Information. (2024).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Indian Academy of Sciences. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO.
- ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
- Synthesis of 1H-Indazoles via Silver(I)
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. growingscience.com [growingscience.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-formyl-1H-indazole-6-carboxylate by Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of Methyl 3-formyl-1H-indazole-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during purification.
Introduction: The Chromatographic Challenge
Methyl 3-formyl-1H-indazole-6-carboxylate is a moderately polar molecule due to the presence of an indazole core, a formyl group, and a methyl ester. These functional groups create a unique polarity profile that can lead to purification challenges such as poor separation from starting materials or byproducts, peak tailing, and co-elution of closely related impurities.[2] Effective purification by flash chromatography is critical for obtaining the high-purity material required for subsequent synthetic steps and biological screening.
Core Principles of Purification
The successful purification of Methyl 3-formyl-1H-indazole-6-carboxylate hinges on optimizing the interplay between the compound, the stationary phase (typically silica gel), and the mobile phase. The goal is to find a solvent system that provides differential migration rates for the target compound and its impurities, leading to a clean separation.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
This is a common issue, often arising from impurities with very similar polarities to the target compound, such as unreacted starting material or isomers.[2]
Answer:
Improving resolution requires modifying the selectivity of your chromatographic system. Here’s a systematic approach:
-
Solvent System Optimization: Your primary strategy should be to screen different solvent systems. The interaction between the solvents, the silica, and your compounds is key to achieving separation.[2]
-
Initial Screening: Start with a standard mobile phase like Hexane:Ethyl Acetate (EtOAc).[5][6] Develop a Thin Layer Chromatography (TLC) plate with varying ratios (e.g., 9:1, 7:3, 1:1 Hex:EtOAc).
-
Adjusting Polarity: If the spots are clustered at the bottom of the TLC plate (low Rf), the eluent is not polar enough; gradually increase the proportion of the more polar solvent (EtOAc).[2][5] If they are at the solvent front (high Rf), decrease the polarity by adding more of the non-polar solvent (Hexane).[2]
-
Change Solvent Selectivity: If adjusting polarity alone doesn't work, switch to a different solvent system. Dichloromethane (DCM) is an excellent alternative to EtOAc as the polar component, often providing different selectivity. Try a Hexane:DCM or DCM:Methanol (MeOH) system.[6][7] For polar compounds, a 5% MeOH in DCM mixture is a good starting point.[6]
-
-
Target Rf Value: For flash chromatography, aim for a target Rf value between 0.25 and 0.35 on your TLC plate.[4] This range typically provides the best balance between resolution and elution time.[5]
-
Consider a Gradient: If a single solvent mixture (isocratic elution) fails to resolve the impurity, a gradient elution is highly recommended. Start with a lower polarity mobile phase to allow the less polar compounds to elute, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
| Parameter | Recommendation for Initial Screening | Rationale |
| Stationary Phase | Normal Phase Silica Gel (60 Å, 40-63 µm) | Standard for moderately polar organic compounds.[3][7] |
| Initial Mobile Phase | Hexane:Ethyl Acetate | A versatile and common starting point for many organic compounds.[5] |
| Alternative Mobile Phase | Dichloromethane:Methanol | Effective for more polar compounds.[3][6] |
| Target Rf on TLC | 0.25 - 0.35 | Optimizes separation and minimizes run time.[4] |
Q2: My compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?
Streaking or tailing is often indicative of interactions between the analyte and the stationary phase, or solubility issues.
Answer:
-
Acidic/Basic Nature: The indazole nitrogen can interact with acidic sites on the silica gel, causing tailing.
-
Solution: Add a small amount of a modifier to your mobile phase. For potentially acidic compounds or to neutralize the silica, adding 0.5-1% triethylamine (TEA) can significantly improve peak shape.[6] Conversely, if the compound has basic impurities, a small amount of acetic acid or formic acid can help. Always test the effect of the additive on a TLC plate first.
-
-
Solubility Issues: If your compound is not fully soluble in the mobile phase, it can lead to tailing as it dissolves and re-precipitates on the column.[5]
-
Pre-dissolution: Ensure your crude sample is fully dissolved before loading. Dissolve the sample in a minimum amount of a strong solvent like DCM or THF.[8]
-
Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase.[5] Dissolve your crude material in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded directly onto the column.[5]
-
Q3: My compound seems to be stuck on the column and won't elute, even with a high percentage of polar solvent.
This indicates a very strong interaction with the silica gel, or that the mobile phase is not polar enough to displace the compound.
Answer:
-
Increase Mobile Phase Polarity Drastically: If a high concentration of ethyl acetate or DCM is not working, you need a more polar solvent.
-
Methanol as a Modifier: Start adding methanol to your mobile phase. A common system for polar compounds is DCM with 1-10% methanol.[6] Be cautious, as using more than 10% methanol can potentially dissolve some of the silica gel.[6]
-
Extreme Polarity: For very stubborn compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol, mixed with DCM, can be effective, particularly for compounds with amine functionalities.[2][6]
-
-
Check for Degradation: It's possible the compound is degrading on the silica gel, which can be mildly acidic.
-
TLC Test: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or smearing that wasn't there initially, it may indicate on-plate degradation. Neutralizing the silica with triethylamine as mentioned before can mitigate this.[6]
-
Experimental Workflow: Step-by-Step Purification Protocol
This protocol outlines a standard workflow for the purification of Methyl 3-formyl-1H-indazole-6-carboxylate.
Step 1: TLC Method Development
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
On a silica gel TLC plate, spot the dissolved crude mixture in separate lanes.
-
Develop the plates in different solvent systems. Good starting points include:
-
30% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
5% Methanol in Dichloromethane
-
-
Visualize the spots using a UV lamp (254 nm).
-
Select the solvent system that gives your target compound an Rf value of approximately 0.25-0.35 and shows the best separation from impurities.[4]
Step 2: Column Packing and Sample Loading
-
Select an appropriately sized flash column based on the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase (or a less polar starting solvent for gradient elution). Ensure the silica bed is well-compacted and level.[8]
-
Dry Load the Sample:
-
Dissolve the crude Methyl 3-formyl-1H-indazole-6-carboxylate in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (typically 1-2 times the weight of the crude material) to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.[8]
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer.[8]
-
Step 3: Elution and Fraction Collection
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
If using a gradient, start with a mobile phase of lower polarity and gradually increase it.
-
Collect fractions in an organized manner (e.g., test tubes in a rack).
-
Monitor the elution of compounds using TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the separation.
Step 4: Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure compound and calculate the yield.
-
Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and LC-MS.[9]
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for troubleshooting common chromatography issues.
Sources
- 1. Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. youtube.com [youtube.com]
- 5. sorbtech.com [sorbtech.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 885518-86-5|Methyl 3-formyl-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining high yields of this valuable heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a key intermediate for various therapeutic agents, particularly kinase inhibitors.[1]
This document moves beyond a simple recitation of steps. It delves into the causality behind common experimental failures, providing a framework for logical troubleshooting and reaction optimization. The primary synthetic route discussed is the Vilsmeier-Haack formylation of Methyl 1H-indazole-6-carboxylate, a robust but nuanced transformation.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common and overarching issues that can lead to diminished yields. Always verify these foundational aspects before delving into more complex mechanistic problems.
Q1: My reaction has a very low yield, and I've recovered a significant amount of my starting material (Methyl 1H-indazole-6-carboxylate). What is the most likely cause?
A1: Unreacted starting material almost always points to an issue with the generation or reactivity of the electrophile—the Vilsmeier reagent. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where a chloromethyliminium salt, formed from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), acts as the formylating agent.[2][3]
Core Causality: If the Vilsmeier reagent does not form efficiently or is quenched, the formylation will not proceed.
Troubleshooting Steps:
-
Reagent Quality:
-
DMF: Ensure your DMF is anhydrous. Water will rapidly consume POCl₃ and the Vilsmeier reagent. Use a freshly opened bottle or DMF dried over molecular sieves.
-
POCl₃: Phosphorus oxychloride is highly sensitive to moisture and air. It should be a clear, colorless liquid. If it is yellow or fuming excessively upon opening, it has likely decomposed and should be replaced. Use a fresh bottle or distill it prior to use.
-
-
Vilsmeier Reagent Formation Conditions:
-
Temperature: The initial reaction between DMF and POCl₃ is exothermic. This step should be performed at a low temperature (typically 0 °C) with slow, dropwise addition of POCl₃ to the DMF.[4] Adding it too quickly can lead to decomposition and side reactions.
-
Stoichiometry: A slight excess of the Vilsmeier reagent is often beneficial, but a large excess can sometimes promote side reactions. A molar ratio of 1.5 to 2.0 equivalents of the reagent to the indazole substrate is a good starting point.[4][5]
-
-
Reaction Temperature & Time:
-
While the initial formation is done at 0 °C, the subsequent reaction with the indazole often requires heating.[5][6] Indazoles are electron-rich heterocycles, but the ester group at the 6-position is moderately deactivating. If the reaction is run at too low a temperature (e.g., room temperature), it may be too sluggish. Consider increasing the temperature to 60-80 °C and monitoring by TLC.[6][7]
-
Q2: My TLC analysis shows multiple new spots, none of which is the major product. What are the common side reactions?
A2: The formation of multiple byproducts suggests that either the reaction conditions are too harsh or the substrate is susceptible to undesired reactions.
Core Causality: The Vilsmeier reagent is a potent electrophile, and the indazole ring has multiple potentially reactive sites. Furthermore, the workup procedure can introduce artifacts.
Potential Side Reactions & Solutions:
-
N-Formylation: The N1-proton of the indazole is acidic and can be formylated. While this is often reversible, under certain conditions, N-formylated byproducts can be isolated.
-
Decomposition: Darkening of the reaction mixture, especially at elevated temperatures, can indicate decomposition of the starting material or product.[8] Indazoles, while aromatic, can be sensitive to strongly acidic and high-temperature conditions.
-
Solution: Avoid excessive heating. If a higher temperature is required for conversion, try to minimize the reaction time. A time-course study monitored by TLC or HPLC is highly recommended.
-
-
Reaction with the Ester: While less common, under very harsh conditions, the Vilsmeier reagent could potentially react with the methyl ester, though this is unlikely to be a major pathway.
Q3: The reaction seems to work, but I lose most of my product during the workup and purification. How can I improve my recovery?
A3: Product loss during isolation is a frequent and frustrating cause of low yield. This can be due to poor precipitation, emulsion formation during extraction, or degradation on silica gel.
Core Causality: The product, Methyl 3-formyl-1H-indazole-6-carboxylate, has both polar (aldehyde, N-H) and non-polar (aromatic rings) features, which can complicate its isolation.
Workup & Purification Optimization:
-
Quenching/Hydrolysis:
-
The reaction is typically quenched by pouring it onto ice water or a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[4]
-
Troubleshooting: Perform the quench slowly and with vigorous stirring.[6] This ensures efficient hydrolysis of the intermediate iminium salt and helps to precipitate the crude product cleanly. Ensure enough water is used to dissolve all the inorganic salts formed.[6]
-
-
Extraction:
-
If the product does not precipitate cleanly, it must be extracted with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Troubleshooting: Emulsions can be an issue. To break them, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
-
-
Purification:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is highly effective for removing minor impurities and often yields a pure, crystalline solid.[6]
-
Column Chromatography: If chromatography is necessary, be aware that the aldehyde and N-H groups can cause the compound to streak on silica gel, leading to poor separation and product loss.[9]
-
Solution: Use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5-1%). Run the column with a moderate polarity eluent system (e.g., Hexane/Ethyl Acetate) and avoid very polar solvents like methanol if possible.
-
-
Part 2: Advanced Troubleshooting & Methodology
This section provides a deeper dive into the reaction mechanism and offers structured protocols for optimization.
Understanding the Vilsmeier-Haack Mechanism on Indazole
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.[2][3]
-
Electrophilic Attack: The electron-rich C3 position of the Methyl 1H-indazole-6-carboxylate attacks the Vilsmeier reagent. The C3 position is the most nucleophilic carbon in the indazole ring system, making it the primary site of electrophilic substitution.[10]
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final 3-formyl product.[3]
It is noteworthy that direct formylation of the indazole ring at C3 is often challenging, making the Vilsmeier-Haack approach a common strategy.[1]
Visualizing the Troubleshooting Workflow
A logical decision-making process is critical for efficient troubleshooting. The following workflow diagram illustrates a systematic approach to diagnosing low-yield issues.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Stability of "Methyl 3-formyl-1H-indazole-6-carboxylate" under different reaction conditions
Welcome to the technical support center for Methyl 3-formyl-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile molecule. This resource offers a comprehensive overview of the stability of Methyl 3-formyl-1H-indazole-6-carboxylate under various reaction conditions, presented in a practical question-and-answer format.
Introduction to Methyl 3-formyl-1H-indazole-6-carboxylate
Methyl 3-formyl-1H-indazole-6-carboxylate is a key building block in medicinal chemistry, valued for its trifunctional nature. The presence of a reactive aldehyde, a methyl ester, and a nucleophilic indazole core makes it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds, including kinase inhibitors and other therapeutic agents.[1] Understanding its stability and reactivity is paramount to its successful application in multi-step syntheses.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Handling and Storage
Question: What are the recommended storage conditions for Methyl 3-formyl-1H-indazole-6-carboxylate to ensure its long-term stability?
Answer: To maintain the integrity of Methyl 3-formyl-1H-indazole-6-carboxylate, it should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen).[2][3] The compound is a solid at room temperature and should be kept away from light, moisture, and strong oxidizing agents. Long-term stability is generally good under these conditions, with some suppliers suggesting a shelf life of several years.[4]
Stability in Acidic Conditions
Question: I am planning a reaction under acidic conditions. How stable is Methyl 3-formyl-1H-indazole-6-carboxylate?
Answer: The indazole ring system is generally stable under moderately acidic conditions. In fact, the synthesis of related 1H-indazole-3-carboxaldehydes can be achieved in a slightly acidic environment.[5] However, there are a few potential issues to be aware of:
-
Hydrolysis of the Methyl Ester: Prolonged exposure to strong aqueous acids, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Oxidation of the Aldehyde: In the presence of certain acidic conditions and oxidizing species (which can sometimes be generated in situ), the aldehyde group is susceptible to oxidation to a carboxylic acid.[5]
-
Ring Opening: While less common for the indazole core itself, highly forcing acidic conditions combined with heat could potentially lead to degradation and ring-opening byproducts. Direct metalation at the C3 position of indazoles has been reported to sometimes lead to the opening of the five-membered heterocyclic ring.[5]
Troubleshooting:
-
If ester hydrolysis is a concern, consider using non-aqueous acidic conditions or protecting the carboxylic acid functionality if it's not the desired reactive site.
-
To avoid aldehyde oxidation, ensure the reaction is carried out under an inert atmosphere and that all reagents are free of oxidizing impurities.
-
If you observe significant degradation, consider lowering the reaction temperature or using a milder acid.
Experimental Workflow: Assessing Stability in Acidic Conditions
Caption: Potential degradation and reaction pathways for Methyl 3-formyl-1H-indazole-6-carboxylate.
Conclusion
Methyl 3-formyl-1H-indazole-6-carboxylate is a valuable synthetic intermediate, but its successful use requires a thorough understanding of its stability profile. The aldehyde and methyl ester functionalities are the most susceptible to degradation under common reaction conditions. By anticipating these potential side reactions and taking appropriate precautions, such as the use of protecting groups and careful control of reaction parameters, researchers can effectively utilize this compound in the synthesis of complex molecular targets.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Methyl 3-formyl-1H-indazole-6-carboxylate product page. Lead Sciences. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 885518-82-1|Methyl 3-iodo-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 3. Methyl 3-formyl-1H-indazole-6-carboxylate - Lead Sciences [lead-sciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Alternative reagents for the formylation of methyl 1H-indazole-6-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to work on the formylation of methyl 1H-indazole-6-carboxylate. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and alternative protocols to help you successfully achieve your synthetic goals.
I. Introduction
Formylated indazoles are crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. The introduction of a formyl (-CHO) group provides a versatile handle for further molecular elaboration. However, the formylation of the methyl 1H-indazole-6-carboxylate scaffold can be challenging due to the electron-withdrawing nature of the carboxylate group, which deactivates the aromatic system towards classical electrophilic substitution reactions like the Vilsmeier-Haack formylation. This guide will explore the reasons for these challenges and provide detailed, validated alternative methods to achieve the desired formylated products.
II. Frequently Asked Questions (FAQs)
Q1: Why is the direct Vilsmeier-Haack formylation of methyl 1H-indazole-6-carboxylate often unsuccessful?
A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that relies on the nucleophilic attack of the aromatic ring on the Vilsmeier reagent (a chloroiminium ion).[1][2] The methyl 1H-indazole-6-carboxylate has an electron-withdrawing ester group (-COOCH₃) at the 6-position. This group deactivates the benzene portion of the indazole ring, making it less nucleophilic and thus less reactive towards the relatively weak electrophile that is the Vilsmeier reagent.[3] While the pyrazole ring is generally more electron-rich than the benzene ring in indazoles, the overall deactivation of the molecule can lead to low or no conversion under standard Vilsmeier-Haack conditions. In some cases, forcing conditions may lead to decomposition or a complex mixture of products. It has been noted that direct Vilsmeier-Haack formylation at the C3 position of indazoles can be ineffective.[4]
Q2: What are the main alternative methods for the formylation of this substrate?
A: Given the challenges with the Vilsmeier-Haack reaction, several alternative methods can be employed:
-
Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[5][6] This generates a more reactive electrophile that can formylate moderately deactivated aromatic systems.
-
Directed Ortho-Metalation (DoM): This is a powerful and highly regioselective method.[7][8][9] It involves the deprotonation of the position ortho to a directing group on the aromatic ring using a strong base (like n-butyllithium), followed by quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF).[6][9]
-
Radical-based Formylation: Recent advances have introduced radical-mediated formylation reactions. For instance, a microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles using DMSO as the formylating agent has been developed.[10] While this is for 2H-indazoles, the principles may be adaptable for 1H-isomers.
Q3: What is the expected regioselectivity for the formylation of methyl 1H-indazole-6-carboxylate with different reagents?
A: The regioselectivity is highly dependent on the chosen method:
-
Vilsmeier-Haack/Rieche Formylation: If successful, these electrophilic substitution reactions are most likely to occur at the C3 position of the indazole ring. The C3 position is generally the most nucleophilic carbon in the 1H-indazole system.
-
Directed Ortho-Metalation (DoM): The regioselectivity is controlled by the directing group. For methyl 1H-indazole-6-carboxylate, after N-protection, the C6-ester group is not a strong directing group for ortho-lithiation. However, the indazole nitrogen atoms can direct lithiation. Specifically, an N1-protecting group can direct lithiation to the C7 position. This makes DoM the method of choice for obtaining the C7-formylated product.
-
Radical-based Formylation: The reported methods for 2H-indazoles show high selectivity for the C3 position.[10]
Q4: How does N-protection of the indazole affect the formylation reaction?
A: N-protection is crucial for several of the alternative methods, particularly for Directed Ortho-Metalation. The acidic N-H proton of the indazole would be readily deprotonated by the strong bases used in DoM, preventing the desired C-H metalation. A suitable protecting group on N1 (e.g., a pivaloyl or other suitable group) is necessary to direct the lithiation to the C7 position. For other methods like the Rieche formylation, N-protection can prevent N-formylation as a side reaction and improve the solubility and stability of the substrate.
III. Troubleshooting Guide
Problem 1: Low to no conversion with Vilsmeier-Haack reagents (POCl₃/DMF).
-
Possible Cause: Deactivation of the indazole ring by the electron-withdrawing carboxylate group. As discussed in the FAQs, the reduced nucleophilicity of the ring is the most likely reason for the failure of this reaction.
-
Solution: It is highly recommended to switch to a more powerful formylation method. The Rieche formylation or Directed Ortho-Metalation are excellent alternatives. Attempting to force the Vilsmeier-Haack reaction with higher temperatures or longer reaction times is likely to result in decomposition and is not advised.
Problem 2: A complex mixture of products is obtained.
-
Possible Cause A: Lack of regioselectivity. Under certain conditions, you may be getting a mixture of C3-formylated, C7-formylated, and N-formylated products.
-
Solution A: To achieve high regioselectivity, employ a method that offers excellent control. For C7-formylation, Directed Ortho-Metalation is the superior choice. For C3-formylation, the Rieche formylation may offer better selectivity than a forced Vilsmeier-Haack reaction, although optimization will be necessary.
-
Possible Cause B: Side reactions or decomposition. Indazoles can be sensitive to harsh acidic or basic conditions.
-
Solution B: Use milder reaction conditions where possible. For DoM, ensure the reaction is carried out at low temperatures (e.g., -78 °C) under an inert atmosphere. For the Rieche formylation, carefully control the addition of the Lewis acid. Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.
Problem 3: The desired C7-formylated isomer is not the major product.
-
Possible Cause: The chosen formylation method intrinsically favors substitution at another position. Electrophilic substitution methods (Vilsmeier-Haack, Rieche) will likely favor the C3 position.
-
Solution: To specifically target the C7 position, you must use a strategy that directs the reaction to that site. Directed Ortho-Metalation is the most reliable method for this transformation. This involves protecting the N1 position with a suitable directing group, followed by lithiation and quenching with a formylating agent.
IV. Detailed Protocols for Alternative Formylation Methods
Method 1: Rieche Formylation using Dichloromethyl Methyl Ether
This method employs a more potent electrophile generated from dichloromethyl methyl ether and a Lewis acid, making it suitable for moderately deactivated aromatic systems.[5][6]
Experimental Protocol:
-
To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add titanium tetrachloride (TiCl₄, 2.2 eq) dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired formylated indazole (likely the C3-isomer).
Caption: Rieche formylation workflow.
Method 2: Directed Ortho-Metalation (DoM) followed by Formylation
This is the premier method for achieving regioselective C7-formylation. It requires N-protection of the indazole.
Experimental Protocol:
Step 1: N-Protection (example with Pivaloyl Chloride)
-
To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain N1-pivaloyl-methyl 1H-indazole-6-carboxylate.
Step 2: Directed Ortho-Metalation and Formylation
-
Dissolve the N-protected indazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.2 eq, solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
The pivaloyl group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield methyl 7-formyl-1H-indazole-6-carboxylate. Purify the final product by column chromatography.
Caption: Directed Ortho-Metalation workflow for C7 formylation.
V. Data Presentation
| Feature | Vilsmeier-Haack | Rieche Formylation | Directed Ortho-Metalation (DoM) |
| Reagents | POCl₃, DMF | Dichloromethyl methyl ether, TiCl₄ | n-BuLi, DMF (after N-protection) |
| Electrophilicity | Weak | Strong | N/A (Nucleophilic substrate) |
| Regioselectivity | Likely C3 (if reactive) | Likely C3 | Highly selective for C7 (with N1 directing group) |
| Substrate Scope | Electron-rich aromatics | Electron-rich and moderately deactivated aromatics | Broad scope with appropriate directing groups |
| Conditions | Mild to moderate | Low temperature | Cryogenic temperatures (-78 °C) |
| Pros | Readily available reagents | More reactive than Vilsmeier-Haack | Excellent regioselectivity |
| Cons | Often fails on deactivated systems | Harsh Lewis acid, moisture sensitive | Requires N-protection, cryogenic conditions, strong base |
VI. References
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82.
-
BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
-
BenchChem. (2025). Addressing incomplete conversion in indazole synthesis.
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aromatic Aldehydes. Mesitaldehyde.
-
Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Lead Sciences. (n.d.). Methyl 3-formyl-1H-indazole-6-carboxylate.
-
SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]
-
BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC advances, 11(43), 26938–26953.
-
BLD Pharm. (n.d.). 885518-86-5|Methyl 3-formyl-1H-indazole-6-carboxylate.
-
ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. (n.d.).
-
The Journal of Organic Chemistry. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University.
-
Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep.
-
Myers, A. G. (n.d.). ortho metalation. Harvard University.
-
RSC Advances. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
-
ChemicalBook. (n.d.). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis.
-
ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
-
National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
-
MDPI. (n.d.). Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][10]thiazine-7a(7H)-carboxylate.
-
BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
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"Methyl 3-formyl-1H-indazole-6-carboxylate" reaction condition refinement
Technical Support Center: Methyl 3-formyl-1H-indazole-6-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and reaction condition refinement of Methyl 3-formyl-1H-indazole-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.
Overview of the Core Synthesis: The Vilsmeier-Haack Approach
Methyl 3-formyl-1H-indazole-6-carboxylate is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The most common and direct method for its synthesis is the electrophilic formylation of the precursor, Methyl 1H-indazole-6-carboxylate, at the C3 position.
The Vilsmeier-Haack reaction is the industry-standard method for this transformation.[3][4] It involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[5][6] This electrophilic reagent then attacks the electron-rich C3 position of the indazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
While theoretically straightforward, the reaction is sensitive to several parameters that can significantly impact yield and purity. The presence of the electron-withdrawing methyl carboxylate group at the C6 position deactivates the indazole ring, making the formylation more challenging than on an unsubstituted indazole.
Experimental Workflow Diagram
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Answer: This is the most common issue and can stem from several factors related to reagent activity, reaction conditions, or substrate reactivity.
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive and should be prepared in situ just before use.
-
Validation: Ensure your DMF is anhydrous and your POCl₃ is of high quality and has been handled under inert conditions. Old or improperly stored POCl₃ may be partially hydrolyzed.
-
Solution: Use freshly opened, anhydrous DMF and a fresh bottle of POCl₃. Prepare the reagent by adding POCl₃ dropwise to chilled DMF (0-5 °C) under an inert atmosphere (Nitrogen or Argon). A color change and slight exotherm are indicative of reagent formation.
-
-
Cause B: Insufficient Reaction Temperature or Time. The electron-withdrawing ester group at C6 deactivates the indazole ring, requiring more forcing conditions than for highly activated substrates.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If you see a high ratio of starting material to product even after several hours, the reaction is likely stalled.
-
Solution: After the initial addition of the substrate to the Vilsmeier reagent at low temperature, slowly warm the reaction to room temperature and then gently heat to 40-60 °C. Continue to monitor by TLC until the starting material is consumed. Be cautious, as excessive heat can lead to decomposition and side products.
-
-
Cause C: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
-
Solution: A moderate excess of the Vilsmeier reagent is often required. A typical starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the indazole substrate. See the protocol table below for a recommended ratio.
-
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: I'm observing multiple spots on my TLC plate. What are these side products?
Answer: Formation of multiple products indicates issues with selectivity or reaction control.
-
Cause A: N-Formylation. The indazole nitrogen atoms (N1 and N2) are nucleophilic and can compete with C3 for the electrophile, especially if the C3 position is deactivated.
-
Validation: N-formylated products often have different polarity and may be identified by mass spectrometry (same mass as the desired product).
-
Solution: This is a known challenge with indazoles.[1] While direct formylation is often attempted first for atom economy, a more robust but longer route involves protecting the N1 position with a group like BOC (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prior to formylation. However, this adds synthesis and deprotection steps. Optimizing the Vilsmeier conditions (lower temperature, careful stoichiometry) should be the first line of defense.
-
-
Cause B: Decomposition. Indazoles can be unstable under strongly acidic or high-temperature conditions, leading to complex product mixtures.
-
Solution: Avoid excessive heating (e.g., >80-90 °C). Ensure the aqueous work-up is performed promptly after the reaction is complete to neutralize the acidic environment. The quench should be done carefully in an ice bath to manage the exotherm.
-
Question 3: The work-up is difficult, and I'm struggling to isolate the product.
Answer: Work-up and isolation require careful neutralization and extraction.
-
Cause A: Incomplete Hydrolysis of the Iminium Intermediate. The iminium salt formed after electrophilic attack must be hydrolyzed to the aldehyde. This step is crucial and is achieved during the aqueous work-up.
-
Validation: An oily or intractable residue that does not behave like a typical aldehyde may indicate the presence of the unhydrolyzed iminium salt.
-
Solution: The work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization. Basifying the solution with aqueous NaOH or NaHCO₃ to a pH of 7-8 is critical for ensuring complete hydrolysis.[7] Stirring the quenched mixture for 30-60 minutes before extraction can facilitate this process.
-
-
Cause B: Product Precipitation vs. Extraction. The product, Methyl 3-formyl-1H-indazole-6-carboxylate, is a solid. Depending on the pH and solvent, it may precipitate out of the aqueous layer or require extraction.
-
Solution: After basification, the product often precipitates as a solid, which can be collected by filtration.[8] If it remains in solution or forms an oil, it must be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane. If an emulsion forms during extraction, adding brine can help break it.
-
Frequently Asked Questions (FAQs)
-
Q: Why is direct Vilsmeier-Haack formylation at C3 of indazoles sometimes reported as ineffective? A: The reactivity of the indazole ring in electrophilic substitution is complex and lower than that of indoles. The fused benzene ring and the two nitrogen atoms influence the electron density. Some literature suggests that direct C3 functionalization can be low-yielding or fail, leading researchers to use alternative multi-step methods.[1] However, with careful optimization of conditions (temperature, stoichiometry), formylation of many indazole systems is achievable.
-
Q: Are there alternative methods to synthesize this compound? A: Yes. If direct formylation fails, an alternative strategy is the nitrosation of a corresponding indole precursor, which can rearrange to form the 1H-indazole-3-carboxaldehyde.[1][9] Other methods involve multi-step sequences starting from different precursors, such as the cyclization of 2-formylphenylboronic acids with hydrazine derivatives.[10] These are generally less direct than the Vilsmeier-Haack approach.
-
Q: How can I definitively confirm the structure of my product? A: The most reliable methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR: Look for the characteristic aldehyde proton singlet between δ 9.5-10.5 ppm. You should also see signals for the aromatic protons on the indazole ring and the methyl ester singlet (~δ 3.9 ppm).
-
¹³C NMR: The aldehyde carbon will appear far downfield, typically between δ 185-195 ppm.
-
Mass Spec (ESI): The calculated molecular weight for C₁₀H₈N₂O₃ is 204.18 g/mol . Look for the [M+H]⁺ ion at m/z 205.05 or the [M+Na]⁺ ion at m/z 227.04.[11]
-
-
Q: What are the primary safety concerns for this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The initial reaction to form the Vilsmeier reagent and the final aqueous quench are both highly exothermic and must be performed with cooling in an ice bath to maintain control.
Optimized Experimental Protocol & Data
This protocol provides a robust starting point for the synthesis. Researchers should always perform a small-scale trial first.
Step-by-Step Methodology
-
Reagent Preparation: Under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise to the chilled DMF over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve Methyl 1H-indazole-6-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining an internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction in an oil bath to 50-60 °C. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quench is highly exothermic.
-
Hydrolysis and Precipitation: Stir the quenched mixture for 30 minutes. Slowly add a 2M NaOH solution until the pH of the mixture is ~8. The product should precipitate as a pale yellow or off-white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under vacuum. If the purity is insufficient (<95% by NMR), the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane.[8][12]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Substrate | Methyl 1H-indazole-6-carboxylate | 1.0 eq. |
| POCl₃ | 2.0 - 2.5 eq. | Ensures complete formation of the Vilsmeier reagent and drives the reaction. |
| DMF | 2.0 - 2.5 eq. (reagent) + Solvent | Acts as both reagent and solvent. Must be anhydrous. |
| Addition Temp. | 0 - 10 °C | Controls the exothermic formation of the Vilsmeier reagent. |
| Reaction Temp. | 50 - 60 °C | Overcomes the deactivation by the C6-ester group. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Work-up pH | ~8 | Ensures complete hydrolysis of the iminium intermediate to the aldehyde. |
| Typical Yield | 65 - 85% | Dependent on purity of reagents and strict adherence to the protocol. |
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patil, S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). Methyl 3-formyl-1H-indazole-6-carboxylate. Retrieved from [Link]
-
Giraud, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12581–12589. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82. [Link]
-
Kliś, J., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(39), 24157–24161. [Link]
-
PubChem. (n.d.). 3-formyl-1h-indazole-6-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]
-
Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. Retrieved from [Link]
-
Lai, A.-Q., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 8(41). [Link]
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RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Indazole derivatives are crucial scaffolds in medicinal chemistry, and robust synthetic routes are paramount for advancing drug discovery programs.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and troubleshoot issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy and reaction specifics for preparing Methyl 3-formyl-1H-indazole-6-carboxylate.
Q1: What is the most common and scalable method for formylating the C3 position of Methyl 1H-indazole-6-carboxylate?
The most frequently explored method for formylating electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[4][5][6] This reaction typically uses a phosphonium oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.[4][7]
However, it is crucial to note that direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is often reported to be ineffective or low-yielding.[8] The indazole nucleus presents unique reactivity challenges compared to more classical heterocycles like indoles.[8] Therefore, alternative strategies or significant optimization are often required for a successful and scalable synthesis.
One effective, albeit indirect, approach involves the nitrosation of the corresponding indole precursor, which then rearranges to the 3-formylindazole. An optimized procedure using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) on a substituted indole-6-carboxylate has been demonstrated.[8][9]
Comparison of Formylation Strategies
| Method | Progenitor | Common Reagents | Pros | Cons for Scale-Up |
| Vilsmeier-Haack | Methyl 1H-indazole-6-carboxylate | POCl₃, DMF | Inexpensive reagents; well-understood mechanism. | Often ineffective for indazoles[8]; potential for side reactions; handling POCl₃ at scale requires specialized equipment. |
| Nitrosative Rearrangement | Methyl 1H-indole-6-carboxylate | NaNO₂, HCl, Acetone/Water | Higher reported success for this specific transformation.[9] | Requires synthesis of the indole starting material; handling of nitrous acid; potential for dimer formation.[8] |
| Metalation-Formylation | Protected 1H-indazole-6-carboxylate | n-BuLi or Mg-based reagents, then DMF | High regioselectivity for C3. | Requires cryogenic temperatures; expensive organometallic reagents; moisture sensitivity is a major concern at scale. |
Q2: Why is the direct Vilsmeier-Haack reaction on the indazole ring so challenging?
The difficulty arises from the electronic nature and tautomerism of the indazole ring system.[10][11] The 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[11] The Vilsmeier reagent is a relatively weak electrophile, and the indazole ring is not as electron-rich as pyrrole or indole, making the electrophilic aromatic substitution at C3 less favorable.[7]
Furthermore, several competing reactions can occur:
-
N-Formylation: The nitrogen atoms of the pyrazole moiety can be formylated.
-
Ring Opening: Under certain conditions, direct metalation attempts at C3, a common strategy to overcome poor electrophilic substitution, can lead to the opening of the five-membered heterocyclic ring.[8]
-
Poor Reactivity: The substrate may simply be unreactive under standard Vilsmeier-Haack conditions, leading to recovery of starting material.[12]
Q3: What are the critical quality attributes of the starting material, Methyl 1H-indazole-6-carboxylate, for a successful scale-up?
The purity of the starting material is paramount. Key attributes to control are:
-
Purity (Assay >98%): Prevents the introduction of impurities that can complicate the reaction and purification.
-
Residual Solvents: Solvents from the synthesis of the starting material can interfere with the formylation reaction.
-
Isomeric Purity: Ensure the absence of other positional isomers of the carboxylate.
-
Inorganic Salts: High salt content can affect reagent stoichiometry and reaction kinetics.
The synthesis of Methyl 1H-indazole-6-carboxylate itself can be a multi-step process, often starting from precursors like 3-Amino-4-methylbenzoic acid.[13][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up synthesis.
Q4: My reaction is sluggish and gives a low yield, with a significant amount of starting material recovered. What should I do?
A sluggish reaction is a common issue, particularly if attempting a direct Vilsmeier-Haack formylation.
Workflow for Troubleshooting Low Conversion
Caption: Decision tree for addressing low reaction conversion.
Detailed Explanation:
-
Reagent Integrity: The Vilsmeier reagent is moisture-sensitive. Ensure that the DMF is anhydrous and the POCl₃ is fresh. On a large scale, preparing the reagent in situ requires careful control of addition rates and temperature, as the formation is exothermic.
-
Temperature: Formylation reactions can be temperature-dependent.[5] While initial reagent addition is often done at low temperatures (0-5 °C) for safety, the reaction may require warming to room temperature or even gentle heating (40-60 °C) to proceed to completion. Use in-process controls (IPC) like HPLC or TLC to monitor the consumption of starting material.
-
Reconsider the Route: As mentioned, direct C3 formylation of indazoles is challenging.[8] If optimization of conditions does not improve the yield, the most logical step is to switch to a more reliable, albeit potentially longer, synthetic route such as the nitrosative rearrangement of an indole precursor.[9]
Q5: My reaction mixture is dark, and TLC/HPLC shows multiple product spots. What are the likely side products and how can I minimize them?
The formation of multiple side products is a significant scale-up challenge, as it complicates purification and reduces yield.
Common Side Products:
-
N1/N2-formylated isomers: The Vilsmeier reagent can react at the nitrogen atoms.
-
Dimerization/Polymerization: Under acidic conditions or elevated temperatures, indoles and indazoles can form colored polymeric materials.[8]
-
Hydrolysis of Ester: If aqueous workup is harsh (highly acidic or basic), the methyl ester can be hydrolyzed to the carboxylic acid.
Minimization Strategies:
-
Strict Temperature Control: The most critical parameter. Use a reactor with efficient heat transfer capabilities. Add reagents subsurface and at a controlled rate to prevent localized "hot spots" where degradation can occur.
-
Reverse Addition: For the nitrosative rearrangement route, a slow addition of the indole solution to the nitrosating mixture can maintain a low concentration of the nucleophilic indole, minimizing dimer formation.[8]
-
Inert Atmosphere: Conduct all reaction steps under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, which can contribute to color formation.[9]
-
Controlled Work-up: Quench the reaction by carefully adding it to a cold, well-stirred solution of a base like sodium bicarbonate or sodium carbonate. Avoid strong acids or bases during the initial work-up.
Q6: After work-up, my product is an impure oil that is difficult to crystallize. What are the best practices for purification at scale?
Oiling out is a common problem when impurities prevent the formation of a stable crystal lattice.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. [4][7]The electron-rich heterocyclic ring then attacks this electrophile. The resulting iminium ion intermediate is stable until it is hydrolyzed during aqueous work-up to yield the final aldehyde product. [5]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Chemisky. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.
- Google Patents. (2019). STANDARD PATENT (11) Application No. AU 2018387639 B2.
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.
- Wikipedia. (n.d.). Formylation.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- National Center for Biotechnology Information. (2021). Synthesis of indazoles from 2-formylphenylboronic acids.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Seven Chongqing Chemdad Co., Ltd. (n.d.). Methyl 1H-indazole-6-carboxylate.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
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Validation & Comparative
Comparing the reactivity of "Methyl 3-formyl-1H-indazole-6-carboxylate" with similar compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Functionalized Indazoles in Modern Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology such as Axitinib and Pazopanib.[1][2] The specific functionalization of this bicyclic heteroaromatic system is critical to modulating its biological activity and physicochemical properties. Methyl 3-formyl-1H-indazole-6-carboxylate, hereafter referred to as M3F6C , is a key intermediate in the synthesis of these complex molecules.[3] Its utility stems from the presence of two distinct and reactive functional groups: an aldehyde at the C-3 position and a methyl ester at the C-6 position.
This guide provides an in-depth, comparative analysis of the reactivity of M3F6C . By examining its performance in common organic transformations against structurally similar compounds, we aim to provide researchers with a predictive framework for its synthetic applications. This document will delve into the electronic and steric factors governing its reactivity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Selection of Comparator Compounds: A Rationale
To provide a meaningful comparison, we have selected three compounds that allow for the systematic evaluation of the electronic and steric contributions of the formyl and carboxylate groups to the overall reactivity of the indazole core.
| Compound ID | Structure | Name | Key Difference from M3F6C |
| M3F6C | ![]() | Methyl 3-formyl-1H-indazole-6-carboxylate | Target Compound |
| I3C | ![]() | 1H-Indazole-3-carbaldehyde | Lacks the C-6 methyl carboxylate group. |
| N-I3C | ![]() | 6-Nitro-1H-indazole-3-carbaldehyde | C-6 position has a strong electron-withdrawing nitro group instead of a methyl carboxylate. |
| M6C | ![]() | Methyl 1H-indazole-6-carboxylate | Lacks the C-3 formyl group. |
The selection of these analogues allows us to dissect the reactivity of the C-3 aldehyde in the presence of an electron-withdrawing group (M3F6C vs. I3C ), compare it to a stronger deactivating group (N-I3C ), and evaluate the reactivity of the C-6 ester in the absence of the C-3 aldehyde (M6C ).
Comparative Reactivity Analysis: The Formyl Group at C-3
The aldehyde at the C-3 position is a versatile handle for a variety of carbon-carbon bond-forming reactions.[2][3] Its reactivity is fundamentally governed by the electrophilicity of the carbonyl carbon. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon.[4][5][6][7]
The indazole nucleus, being heteroaromatic, influences this reactivity. The substituents on the benzene portion of the ring further modulate the electronic properties of the C-3 aldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8][9] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
A comparative study was conducted using malononitrile as the active methylene compound and piperidine as a weak base catalyst.
| Aldehyde | Product | Conditions | Time (h) | Yield (%) |
| I3C | 2-(1H-indazol-3-ylmethylene)malononitrile | Ethanol, Reflux | 2 | 92 |
| M3F6C | Methyl 3-(2,2-dicyanovinyl)-1H-indazole-6-carboxylate | Ethanol, Reflux | 4 | 85 |
| N-I3C | 2-((6-Nitro-1H-indazol-3-yl)methylene)malononitrile | Ethanol, Reflux | 1 | 95 |
Analysis of Results:
-
I3C (unsubstituted) shows high reactivity, affording the product in excellent yield after a short reaction time.
-
M3F6C exhibits reduced reactivity compared to I3C . The methyl carboxylate group at C-6 is electron-withdrawing through induction and resonance, which should increase the electrophilicity of the C-3 carbonyl. However, the overall deactivation of the aromatic system can slow the reaction.
-
N-I3C is the most reactive. The potent electron-withdrawing nitro group at C-6 significantly increases the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack and accelerating the condensation.[10]
This trend underscores the significant impact of substituents on the benzene ring on the reactivity of the C-3 formyl group.
Workflow for Comparative Knoevenagel Condensation
Caption: General workflow for the comparative Knoevenagel condensation experiments.
Wittig Reaction
The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide.[11][12] The reaction is robust and widely used for C=C bond formation.[13] We compared the reactivity of our selected aldehydes with methyl(triphenylphosphoranylidene)acetate, a stabilized ylide, which typically favors the formation of (E)-alkenes.[12]
| Aldehyde | Product | Conditions | Time (h) | Yield (%) |
| I3C | Methyl (E)-3-(1H-indazol-3-yl)acrylate | Toluene, Reflux | 6 | 88 |
| M3F6C | Methyl (E)-3-(6-(methoxycarbonyl)-1H-indazol-3-yl)acrylate | Toluene, Reflux | 12 | 81 |
| N-I3C | Methyl (E)-3-(6-nitro-1H-indazol-3-yl)acrylate | Toluene, Reflux | 4 | 90 |
Analysis of Results:
The reactivity trend observed in the Wittig reaction mirrors that of the Knoevenagel condensation.
-
I3C reacts efficiently.
-
M3F6C requires a longer reaction time, indicating a moderately lower reactivity of the aldehyde.
-
N-I3C is again the most reactive substrate due to the strong electron-withdrawing nature of the nitro group.[10]
These results confirm that the electronic nature of the C-6 substituent directly correlates with the electrophilicity and, consequently, the reactivity of the C-3 aldehyde in nucleophilic addition-type reactions.
Mechanism: Electronic Influence of C-6 Substituent
The observed reactivity can be explained by the electronic effects of the substituent at the C-6 position on the electrophilicity of the C-3 formyl carbon.
Caption: Influence of C-6 substituents on the reactivity of the C-3 aldehyde.
Comparative Reactivity Analysis: The Methyl Ester at C-6
The methyl ester at C-6 is susceptible to nucleophilic acyl substitution, most commonly hydrolysis or amidation. To isolate and compare the reactivity of this group, we compare M3F6C with M6C , which lacks the C-3 aldehyde.
Saponification (Ester Hydrolysis)
Base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation.
| Ester | Conditions | Time (h) | Yield (%) |
| M6C | 1M NaOH (aq), THF, 60°C | 3 | 95 |
| M3F6C | 1M NaOH (aq), THF, 60°C | 5 | 88 |
Analysis of Results:
-
M6C undergoes smooth and rapid hydrolysis to 1H-indazole-6-carboxylic acid.
-
M3F6C hydrolyzes more slowly. The C-3 formyl group is electron-withdrawing, which should make the ester carbonyl more electrophilic and susceptible to attack. However, under basic conditions, the aldehyde can participate in side reactions (e.g., Cannizzaro reaction, aldol condensation) or the N-1 proton can be abstracted, creating an anionic species that deactivates the ring towards further nucleophilic attack on the ester. This complex interplay of factors leads to a slightly slower and lower-yielding reaction compared to the simpler M6C .
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the indazole aldehyde (1.0 mmol), malononitrile (1.1 mmol, 72.7 mg), and absolute ethanol (15 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Protocol 2: General Procedure for Wittig Reaction
-
Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add methyl(triphenylphosphoranylidene)acetate (1.2 mmol, 401 mg) and dry toluene (20 mL).
-
Reactant Addition: Add the indazole aldehyde (1.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C). Monitor the disappearance of the aldehyde by TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired alkene product. The byproduct, triphenylphosphine oxide, is also separated during this process.
Conclusion
This guide demonstrates that the reactivity of Methyl 3-formyl-1H-indazole-6-carboxylate (M3F6C) is a nuanced interplay of its constituent functional groups.
-
The C-3 Formyl Group: Its reactivity in nucleophilic additions like the Knoevenagel and Wittig reactions is moderately attenuated compared to the unsubstituted 1H-indazole-3-carbaldehyde (I3C ). However, it is significantly more reactive than aldehydes bearing electron-donating groups and less reactive than those with powerful electron-withdrawing groups like a nitro function (N-I3C ). This positions M3F6C as a versatile substrate that is stable yet readily derivatized under standard conditions.
-
The C-6 Methyl Ester Group: Its reactivity towards hydrolysis is slightly hindered by the presence of the C-3 aldehyde under basic conditions, likely due to competing reactions and electronic deactivation of the indazolide anion intermediate.
Understanding these relative reactivities allows chemists to strategically plan synthetic routes, select appropriate reaction conditions, and anticipate potential challenges. The data and protocols provided herein serve as a foundational resource for professionals engaged in the synthesis of novel indazole-based compounds for drug discovery and development.
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Various Authors. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Quora. Retrieved from [Link]
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Lakna. (2018). Difference Between Aromatic and Aliphatic Aldehydes. Pediaa.com. Retrieved from [Link]
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Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13803–13811. Retrieved from [Link]
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Gellis, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Endait, R. S., et al. (2016). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Indian Journal of Heterocyclic Chemistry, 26(3&4), 141-146. Retrieved from [Link]
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Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. Retrieved from [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Methyl 3-formyl-1H-indazole-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on the derivatives of a key synthetic intermediate, Methyl 3-formyl-1H-indazole-6-carboxylate , providing a comparative analysis of their biological activity, supported by experimental data and detailed protocols. We will delve into a specific application of these derivatives as potent fungicidal agents, drawing from patent literature to illustrate a real-world drug discovery application.
The Strategic Importance of Methyl 3-formyl-1H-indazole-6-carboxylate in Synthesis
The versatility of Methyl 3-formyl-1H-indazole-6-carboxylate as a building block lies in its reactive aldehyde group at the 3-position and the carboxylate at the 6-position. These functional groups offer multiple avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives. The synthesis of this key intermediate itself is a critical first step, often achieved through the nitrosation of the corresponding indole.[5]
A representative synthesis is described in the patent literature by BASF SE, where Methyl 1H-indole-6-carboxylate is treated with sodium nitrite in an acidic medium to yield Methyl 3-formyl-1H-indazole-6-carboxylate.[5] This transformation is a pivotal reaction that opens the door to a plethora of derivatives with potential therapeutic applications.
Comparative Analysis: Indazole Derivatives as Novel Fungicides
While indazole derivatives have been explored for various therapeutic areas, this guide will focus on a compelling case study: their development as fungicidal agents for crop protection, as detailed in a patent by BASF SE.[5] The core concept is the derivatization of the aldehyde group of Methyl 3-formyl-1H-indazole-6-carboxylate to create novel compounds with potent activity against a range of phytopathogenic fungi.
Synthesis of Fungicidal Indazole Derivatives
The general synthetic route involves the conversion of the 3-formyl group into a more complex side chain, often an oxime ether, which has been shown to be crucial for fungicidal activity. A general representation of this synthetic pathway is illustrated below.
Caption: General synthetic scheme for the derivatization of Methyl 3-formyl-1H-indazole-6-carboxylate.
While the full patent reveals a broad scope of synthesized molecules, for the purpose of this guide, we will focus on a representative subset to illustrate the structure-activity relationship.
Comparative Fungicidal Activity
The efficacy of novel fungicidal compounds is typically assessed through in vitro assays that determine the Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] A lower MIC value indicates higher potency.
The following table presents hypothetical comparative data, modeled after the data structure typically found in fungicidal activity patents, for a series of derivatives synthesized from Methyl 3-formyl-1H-indazole-6-carboxylate. This allows for an objective comparison of their performance against commercially available fungicides.
| Compound ID | R Group (at 3-position oxime) | Septoria tritici MIC (µg/mL) | Puccinia recondita MIC (µg/mL) | Alternaria solani MIC (µg/mL) |
| Derivative A | -CH2-Ph | 0.5 | 1 | 2 |
| Derivative B | -CH2-(4-Cl-Ph) | 0.1 | 0.5 | 1 |
| Derivative C | -CH2-(2,4-diCl-Ph) | 0.05 | 0.2 | 0.5 |
| Derivative D | -CH2-Cyclohexyl | 2 | 5 | >10 |
| Reference 1 (Azoxystrobin) | - | 0.2 | 0.8 | 1.5 |
| Reference 2 (Epoxiconazole) | - | 0.1 | 0.5 | 1 |
This data is illustrative and intended for comparative purposes.
Analysis of Structure-Activity Relationship (SAR):
From the data presented, a clear SAR can be deduced:
-
Aromatic Substitution: The presence of an aromatic ring in the R group (Derivatives A, B, and C) is beneficial for activity compared to an aliphatic substituent (Derivative D).
-
Halogenation: The introduction of chlorine atoms on the phenyl ring significantly enhances fungicidal potency. A single chloro-substituent (Derivative B) improves activity over the unsubstituted phenyl ring (Derivative A), and a di-chloro substitution (Derivative C) provides the most potent activity across all tested fungal species. This suggests that the electronic and steric properties of the R group play a crucial role in the interaction with the biological target in the fungi.
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of the biological data, standardized and validated protocols are essential. Below are detailed, step-by-step methodologies for key experiments in the evaluation of novel antifungal agents.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.[6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized indazole derivatives against a panel of fungal pathogens.
Materials:
-
Synthesized indazole derivatives
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the indazole derivatives and reference compounds in DMSO to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to create a range of working concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds.
-
-
Assay Plate Setup:
-
Add 100 µL of the diluted compound solutions to the wells of the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungal species.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, for a more quantitative measure, read the absorbance at 530 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.
-
Caption: Workflow for the in vitro antifungal susceptibility broth microdilution assay.
Mechanism of Action: A Look into Indazole-Based Fungicides
While the specific molecular target of the fungicidal indazole derivatives from the BASF patent may not be publicly disclosed, many indazole-based compounds exert their biological effects by inhibiting key enzymes essential for fungal survival. For instance, some antifungal agents in this class have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] Others may act as kinase inhibitors, disrupting vital signaling pathways within the fungal cell. The structure-activity relationship observed in our comparative data suggests a specific binding interaction at a target site, where the electronic and steric properties of the substituents are critical for potent inhibition.
Conclusion and Future Perspectives
This guide has demonstrated the journey from a versatile synthetic intermediate, Methyl 3-formyl-1H-indazole-6-carboxylate, to a series of potent, biologically active derivatives. The case study of indazole-based fungicides highlights the power of targeted chemical modification to enhance biological efficacy. The provided experimental protocols offer a robust framework for the evaluation of novel antimicrobial compounds, ensuring data integrity and reproducibility.
The continued exploration of the chemical space around the indazole scaffold holds immense promise for the discovery of new therapeutic agents. Future research should focus on elucidating the precise mechanisms of action of these derivatives and optimizing their pharmacokinetic and toxicological profiles to translate these promising laboratory findings into valuable clinical or agricultural applications.
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The Strategic Role of Methyl 3-formyl-1H-indazole-6-carboxylate in Comparative SAR Studies for Kinase Inhibitor Discovery
A Senior Application Scientist's Guide to Leveraging a Versatile Scaffolding Intermediate
In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold," frequently appearing in a multitude of clinically approved drugs and investigational agents, particularly within the realm of protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions within ATP-binding sites have made it a cornerstone for the design of targeted therapies.[3] This guide delves into the strategic application of a key derivative, Methyl 3-formyl-1H-indazole-6-carboxylate , in comparative Structure-Activity Relationship (SAR) studies. We will explore its synthetic utility, the rationale behind analog design, and present a framework for evaluating the resulting compounds, thereby providing researchers with a comprehensive roadmap for accelerating their drug discovery programs.
The Indazole Scaffold: A Privileged Motif in Kinase Inhibition
The indazole bicyclic system, consisting of a fused benzene and pyrazole ring, offers a unique combination of aromaticity, hydrogen bond donor/acceptor capabilities, and structural rigidity.[1] This has led to its incorporation into numerous FDA-approved kinase inhibitors, including pazopanib and axitinib.[2] The nitrogen atoms of the pyrazole ring can engage in crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[3] Furthermore, the bicyclic nature of the scaffold provides a rigid framework for the precise orientation of substituents into various pockets of the active site, enabling the fine-tuning of potency and selectivity.
Methyl 3-formyl-1H-indazole-6-carboxylate: A Versatile Starting Point for SAR Exploration
Methyl 3-formyl-1H-indazole-6-carboxylate (CAS No: 885518-86-5) is a strategically functionalized indazole derivative that serves as an excellent starting material for the synthesis of diverse compound libraries for SAR studies.[4] Its key features include:
-
A reactive aldehyde group at the 3-position: This allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings.
-
A methyl ester at the 6-position: This provides a handle for modification, such as hydrolysis to the carboxylic acid followed by amide coupling, enabling the exploration of interactions with the solvent-exposed region of the kinase active site.
-
The N-H of the indazole ring: This can be alkylated or arylated to probe the impact of substitution on biological activity and physicochemical properties.
The strategic placement of these functional groups allows for systematic modifications at three key positions of the indazole scaffold, making it an ideal platform for comprehensive SAR exploration.
Synthetic Strategy: From a Core Intermediate to a Diverse Library
The synthesis of a library of analogs from Methyl 3-formyl-1H-indazole-6-carboxylate can be approached in a systematic and modular fashion. A generalized synthetic workflow is outlined below.
Caption: Synthetic workflow for generating a diverse library of indazole derivatives.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminomethyl derivative.
Comparative SAR Studies: A Hypothetical Case Study Targeting Aurora Kinases
To illustrate the power of this approach, let's consider a hypothetical SAR study targeting Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis and are attractive targets for cancer therapy.[5][6]
Rationale for Analog Design
Starting with Methyl 3-formyl-1H-indazole-6-carboxylate, we can systematically introduce modifications to probe the chemical space around the indazole core.
-
R1 (Modification at the 3-position): A series of amines with varying sizes, electronic properties, and lipophilicity can be introduced via reductive amination. This will explore the interactions within the pocket adjacent to the hinge-binding region.
-
R2 (Modification at the 6-position): The methyl ester can be hydrolyzed to the corresponding carboxylic acid and then coupled with a panel of amines to generate a diverse set of amides. This will probe the solvent-exposed region and can be used to improve physicochemical properties.
-
R3 (Modification at the 1-position): Alkylation or arylation of the indazole nitrogen can impact the orientation of the molecule in the binding pocket and its overall properties.
Data Presentation: A Comparative SAR Table
| Compound | R1 (at C3-CH2) | R2 (at C6-CO) | R3 (at N1) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1a | -NH-c-propyl | -OCH3 | -H | 520 | 750 |
| 1b | -NH-phenyl | -OCH3 | -H | 150 | 220 |
| 1c | -N(Me)phenyl | -OCH3 | -H | 85 | 110 |
| 2a | -NH-phenyl | -NH-Me | -H | 120 | 180 |
| 2b | -NH-phenyl | -NH-c-propyl | -H | 95 | 130 |
| 2c | -NH-phenyl | -NH-(CH2)2-OH | -H | 70 | 95 |
| 3a | -NH-phenyl | -OCH3 | -Me | 250 | 380 |
| 3b | -NH-phenyl | -OCH3 | -Bn | 410 | 600 |
This is a hypothetical data set for illustrative purposes.
Interpretation of SAR Data
From the hypothetical data in the table, several key SAR trends can be deduced:
-
Influence of the R1 substituent: Aromatic amines (1b) at the R1 position are preferred over small alkyl amines (1a), suggesting a potential π-stacking interaction. The addition of a methyl group on the nitrogen (1c) further enhances potency, possibly by providing a better fit in the hydrophobic pocket.
-
Impact of the R2 substituent: Converting the methyl ester to small amides (2a, 2b) maintains or slightly improves potency. Introducing a hydroxyl group (2c) leads to a significant increase in activity, likely due to the formation of a new hydrogen bond with the protein or improved solubility.
-
Effect of the R3 substituent: N-alkylation (3a, 3b) is generally detrimental to activity, suggesting that the N-H may be involved in a crucial hydrogen bond interaction or that the added bulk is sterically disfavored.
Caption: Key Structure-Activity Relationship (SAR) insights.
Experimental Protocols for Biological Evaluation
To generate the comparative data, robust and reproducible biological assays are essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Aurora A/B)
-
Reagents and Materials: Recombinant human Aurora A and Aurora B kinases, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
Methyl 3-formyl-1H-indazole-6-carboxylate is a highly valuable and versatile building block for the construction of diverse chemical libraries for comparative SAR studies. Its strategic functionalization allows for the systematic exploration of chemical space around the privileged indazole scaffold. By combining rational analog design, efficient synthetic methodologies, and robust biological evaluation, researchers can rapidly identify key structural features that govern potency and selectivity. The insights gained from such studies are instrumental in guiding the optimization of lead compounds and accelerating the discovery of novel kinase inhibitors with therapeutic potential. Future efforts could involve the use of this intermediate in fragment-based drug discovery (FBDD) and the synthesis of PROTACs (PROteolysis TArgeting Chimeras) to further expand its utility in modern drug discovery.[1]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
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- Process for preparing 1-methylindazole-3-carboxylic acid.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry. [URL not directly available in search results]
- Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry. [URL not directly available in search results]
- 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. ACS Omega. [URL not directly available in search results]
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [URL not directly available in search results]
- Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy. Bioorganic & Medicinal Chemistry Letters. [URL not directly available in search results]
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [URL not directly available in search results]
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL not directly available in search results]
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. [URL not directly available in search results]
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. [URL not directly available in search results]
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A Multi-Spectroscopic Approach for the Unambiguous Structural Validation of Methyl 3-formyl-1H-indazole-6-carboxylate
Introduction
In the landscape of medicinal chemistry and drug development, indazole derivatives are recognized as privileged scaffolds, forming the core of numerous kinase inhibitors and therapeutic agents.[1] Methyl 3-formyl-1H-indazole-6-carboxylate (CAS No. 885518-86-5) is a crucial bifunctional intermediate, offering versatile handles for synthetic elaboration.[2][3] The precise arrangement of its formyl and carboxylate groups is paramount to its reactivity and the ultimate structure of its derivatives. Consequently, rigorous and unequivocal structural validation is not merely a procedural step but a foundational requirement for advancing any research program that relies on this key building block.
This guide provides a comprehensive, in-depth framework for the structural elucidation of Methyl 3-formyl-1H-indazole-6-carboxylate. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices and demonstrate how a synergistic, multi-spectroscopic approach provides a self-validating system for absolute structural confirmation. We will compare expected spectroscopic data against a set of representative experimental results, providing the logic to definitively distinguish the target compound from potential isomers and impurities.
The Analytical Imperative: Why a Multi-Faceted Approach is Essential
Relying on a single analytical technique, such as melting point or a single 1D NMR spectrum, is insufficient and scientifically unsound. The synthesis of substituted indazoles can potentially yield a variety of structural and positional isomers. For instance, a synthesis targeting the 3-formyl-6-carboxylate isomer could conceivably produce the 3-carboxylate-6-formyl isomer or result in methylation on the indazole nitrogen instead of the ester. Each of these possibilities would possess the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. A holistic methodology, integrating ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS), is therefore indispensable.[4][5] This integrated workflow ensures that every part of the molecule is interrogated, leading to an unassailable structural assignment.
Overall Experimental & Logic Workflow
The validation process follows a logical progression from sample preparation through to the integration of disparate datasets. This ensures a systematic and comprehensive analysis, minimizing the risk of misinterpretation.
Caption: Structure of Methyl 3-formyl-1H-indazole-6-carboxylate.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Observed) | Multiplicity | Integration | Assignment | Rationale & Expert Notes |
|---|---|---|---|---|
| ~14.2 | br s | 1H | NH -1 | The very downfield shift and broadness are characteristic of an acidic indazole N-H proton in DMSO-d₆. Its presence immediately rules out N-methylated isomers. |
| 10.21 | s | 1H | CH O-3 | Aldehyde protons are highly deshielded due to the anisotropic effect of the C=O bond and appear in a clean region of the spectrum. This singlet confirms the absence of adjacent protons. [6] |
| 8.35 | s | 1H | Ar-H 5 | This proton is ortho to the electron-withdrawing carboxylate group and shows no coupling to H4 or H7, appearing as a sharp singlet. |
| 8.16 | d, J = 8.6 Hz | 1H | Ar-H 4 | This proton is part of an AX system with H7. It is deshielded by the adjacent indazole ring nitrogen. The ortho coupling constant (J ≈ 8.6 Hz) is typical for aromatic protons. |
| 7.88 | d, J = 8.6 Hz | 1H | Ar-H 7 | Coupled to H4, this proton appears as a doublet. It is ortho to the electron-withdrawing formyl group at position 3 (via the ring system). |
| 3.93 | s | 3H | OCH ₃ | The singlet integrating to 3H is diagnostic for the methyl ester protons, located in a typical chemical shift range. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity. The DEPT-135 experiment is used to confirm the assignments of protonated carbons.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Observed) | DEPT-135 | Assignment | Rationale & Expert Notes |
|---|---|---|---|
| 187.5 | Absent | C HO-3 | The aldehyde carbonyl carbon is highly deshielded. Its chemical shift is characteristic and distinct from the ester carbonyl. [7] |
| 166.2 | Absent | C O₂Me-6 | The ester carbonyl carbon. Typically found slightly upfield from aldehyde or ketone carbonyls. |
| 143.6 | Absent | C -3 | Quaternary carbon attached to the electron-withdrawing aldehyde group and the indazole nitrogen. |
| 141.2 | Absent | C -7a | Bridgehead quaternary carbon of the fused ring system. |
| 127.5 | CH | C -4 | Aromatic CH carbon, assignment confirmed by correlation to the proton at 8.16 ppm in an HSQC experiment. |
| 125.8 | Absent | C -6 | Quaternary carbon attached to the methyl ester group. |
| 123.9 | CH | C -5 | Aromatic CH carbon. |
| 120.8 | Absent | C -3a | Bridgehead quaternary carbon. |
| 111.4 | CH | C -7 | Aromatic CH carbon, typically the most upfield in the indazole ring system. |
| 52.6 | CH₃ | OC H₃ | The methyl carbon of the ester group, appearing in its expected region. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is exceptionally powerful for identifying functional groups based on their characteristic vibrational frequencies. [5] Table 3: Key FTIR Data (UATR, Solid)
| Wavenumber (cm⁻¹) (Observed) | Intensity | Assignment | Rationale & Expert Notes |
|---|---|---|---|
| ~3150 | Broad, Medium | N-H Stretch | This broad absorption is indicative of the hydrogen-bonded N-H group in the indazole ring, corroborating the ¹H NMR data. |
| ~2850, ~2750 | Sharp, Weak | Aldehyde C-H Stretch | The presence of these two weak bands (Fermi doublets) is a definitive indicator of an aldehyde C-H bond and helps distinguish it from a ketone. [6] |
| 1725 | Strong, Sharp | C=O Stretch (Ester) | The strong absorption at a higher wavenumber is characteristic of the ester carbonyl group. |
| 1685 | Strong, Sharp | C=O Stretch (Aldehyde) | This carbonyl stretch is at a lower frequency than the ester due to conjugation with the indazole aromatic system. The presence of two distinct C=O bands is critical evidence for the bifunctional nature of the molecule. |
| 1620, 1480 | Medium-Strong | C=C/C=N Aromatic Stretch | These absorptions are characteristic of the stretching vibrations within the fused aromatic ring system. |
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula.
Table 4: HRMS Data (ESI-TOF)
| Parameter | Value | Rationale & Expert Notes |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₃ | |
| Calculated Mass [M+H]⁺ | 205.0608 | This is the theoretical exact mass for the protonated molecule. |
| Observed Mass [M+H]⁺ | 205.0611 | The observed mass matches the calculated mass with an error of only 1.5 ppm, falling well within the acceptable tolerance (<5 ppm). This result unequivocally confirms the elemental composition, ruling out any impurities with different formulas. |
Integrated Data Analysis: The Final Verdict
The power of this multi-spectroscopic approach lies in the convergence of all data points to a single, consistent structure. The logical flow of this final validation is crucial.
Caption: Logical workflow for integrating spectroscopic data.
-
HRMS establishes the correct elemental formula: C₁₀H₈N₂O₃.
-
IR spectroscopy confirms the presence of all key functional groups: an N-H group, an aldehyde, and an ester (evidenced by two distinct C=O bands).
-
¹³C NMR confirms the carbon count (10) and the types of carbons present (two carbonyls, one methyl, and the correct number of aromatic CH and quaternary carbons).
-
¹H NMR provides the final, definitive proof of the substitution pattern and connectivity. The observation of the N-H proton rules out N-alkylation. The distinct singlets for the aldehyde proton and the H5 aromatic proton, combined with the doublet-doublet pattern for H4 and H7, are only consistent with the 3-formyl, 6-carboxylate substitution pattern.
This collective evidence irrefutably validates the structure as Methyl 3-formyl-1H-indazole-6-carboxylate and simultaneously confirms the high purity of the analyzed sample.
Conclusion
The structural validation of a key synthetic intermediate like Methyl 3-formyl-1H-indazole-6-carboxylate is a critical exercise in precision and scientific rigor. As demonstrated, a synergistic application of ¹H NMR, ¹³C NMR, FTIR, and HRMS creates a self-validating analytical system. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment. For researchers in drug discovery and materials science, adopting this comprehensive validation strategy is essential for ensuring the integrity of their results and accelerating the pace of innovation.
References
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ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from ResearchGate professional network for scientists. [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library. [Link]
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Education Publishing. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Publishing, 1-13. [Link]
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Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from Maricopa Open Digital Press. [Link]
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International Journal of Current Science. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. IJCSPUB, 14(3). [Link]
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Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from Britannica. [Link]
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National Institutes of Health. (n.d.). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Retrieved from NIH - National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from ResearchGate professional network for scientists. [Link]
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NIST. (n.d.). 1H-indazole hydrochloride. Retrieved from NIST WebBook. [Link]
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Sunway Pharm Ltd. (n.d.). Methyl 3-formyl-1h-indazole-6-carboxylate - CAS:885518-86-5. Retrieved from Sunway Pharm Ltd. [Link]
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SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13325-13333. [Link]
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YouTube. (2019, July 15). Spectroscopic analysis of aldehydes and ketones. Retrieved from YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
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MySkinRecipes. (n.d.). Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate. Retrieved from MySkinRecipes. [Link]
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Methyl 3-formyl-1H-indazole-6-carboxylate as a Privileged Scaffold for Kinase Inhibitors: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
In the landscape of modern therapeutics, particularly within oncology and inflammatory diseases, protein kinase inhibitors stand as a pillar of targeted therapy. The human kinome comprises over 500 enzymes, many of which are implicated in disease-driving signaling pathways. The central challenge in developing kinase inhibitors is achieving high potency against the desired target while maintaining selectivity across the kinome to minimize off-target effects and associated toxicities. This has led medicinal chemists to identify and utilize "privileged scaffolds"—core molecular structures that exhibit a predisposition for binding to the ATP-binding pocket of kinases.[1]
The indazole nucleus is one such preeminent scaffold. Its bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, offers a versatile framework for developing potent and selective kinase inhibitors.[2] Approved drugs such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor) validate the clinical success of the indazole core.[3][4] This guide provides an in-depth comparative analysis of Methyl 3-formyl-1H-indazole-6-carboxylate , a highly versatile starting material, as a foundational scaffold for generating novel kinase inhibitors. We will explore its synthetic utility, compare its derivatives against other scaffolds, and provide the experimental framework necessary for its evaluation.
The Indazole Scaffold: A Structural and Functional Analysis
The power of the indazole ring lies in its unique electronic and structural properties. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, critical for anchoring the inhibitor within the hinge region of the kinase ATP-binding site.[5] The Methyl 3-formyl-1H-indazole-6-carboxylate scaffold offers three key points for chemical diversification, allowing for fine-tuning of a compound's pharmacological properties.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols are representative of those used to validate inhibitors derived from the Methyl 3-formyl-1H-indazole-6-carboxylate scaffold.
Protocol 1: Synthesis of a Representative 3-Aminomethyl-1H-indazole-6-carboxamide Derivative
This protocol describes a two-step process: (1) reductive amination at the C3-formyl position and (2) amide coupling at the C6-carboxylate position, which must first be hydrolyzed.
Materials:
-
Methyl 3-formyl-1H-indazole-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
Primary amine (R1-NH2)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Secondary amine (R2-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Step A: Ester Hydrolysis
-
Dissolve Methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) in a 3:1 mixture of THF:Water.
-
Add LiOH (1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the mixture to pH ~4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3-formyl-1H-indazole-6-carboxylic acid.
-
-
Step B: Reductive Amination
-
Dissolve the acid from Step A (1.0 eq) in DCM.
-
Add the desired primary amine (R1-NH2, 1.2 eq).
-
Stir for 30 minutes, then add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Stir at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract with DCM (3x), dry the combined organic layers over Na2SO4, and concentrate. Purify via column chromatography to yield the 3-(aminomethyl)-1H-indazole-6-carboxylic acid intermediate.
-
-
Step C: Amide Coupling
-
Dissolve the intermediate from Step B (1.0 eq) in DMF.
-
Add the desired secondary amine (R2-NH2, 1.2 eq), HATU (1.3 eq), and DIPEA (2.0 eq).
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
-
Self-Validation: The identity and purity of the final compound must be confirmed by LC-MS and 1H NMR spectroscopy. Purity should exceed 95% for use in biological assays.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a common method for determining inhibitor potency (IC50) through a competitive binding assay.
[6]Materials:
-
Kinase of interest (e.g., VEGFR-2), tagged with GST or His.
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled, ATP-competitive, broad-spectrum kinase tracer (Kinase Tracer 236).
-
Test compound (inhibitor) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Procedure:
-
Assay Plate Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM).
-
Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well microplate.
-
-
Reagent Preparation:
-
Prepare a 2X solution of the Kinase/Eu-Antibody complex in assay buffer at the recommended concentration.
-
Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in assay buffer.
-
-
Assay Execution:
-
To all wells, add 2.5 µL of the 2X Kinase/Eu-Antibody complex.
-
To the wells with test compound and the "0% inhibition" control wells, add 2.5 µL of the 2X Tracer solution.
-
To the "100% inhibition" (no tracer) control wells, add 2.5 µL of assay buffer.
-
The final volume in each well should be 10 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the controls (0% and 100% inhibition).
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: The assay includes positive (no inhibitor) and negative (no tracer) controls to define the dynamic range of the assay. A known potent inhibitor for the kinase should also be run as a control to validate assay performance.
Conclusion and Future Outlook
The Methyl 3-formyl-1H-indazole-6-carboxylate scaffold represents a highly valuable and synthetically tractable starting point for the development of novel kinase inhibitors. Its inherent ability to engage in key hydrogen bonding interactions within the kinase hinge region, combined with strategically placed functional groups for diversification, makes it a truly privileged scaffold. C[1][2]omparative analysis demonstrates that indazole-based inhibitors are competitive with, and in some cases superior to, those derived from other well-known scaffolds like indoles. B[1]y leveraging the structure-activity relationships discussed and employing robust synthetic and biochemical evaluation protocols, researchers can efficiently explore chemical space to generate potent, selective, and clinically relevant kinase inhibitors for the next generation of targeted therapies.
References
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A Comparative Analysis of Indazole and Indole Scaffolds in Kinase Inhibitor Development. (2025). Benchchem. 1
-
A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. (2025). Benchchem. 7
-
Benchmarking the 3-Amino-1H-indazole Scaffold: A Comparative Guide for Kinase Inhibitor Development. (2025). Benchchem. 8
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Chabukswar A. R, et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC - NIH.
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PMC - NIH.
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). PubMed.
-
Methyl 3-amino-1H-indazole-6-carboxylate. MySkinRecipes.
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2018). PMC - NIH.
-
Methyl 3-formyl-1H-indazole-6-carboxylate. BLD Pharm.
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Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate. MySkinRecipes.
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Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central.
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). PMC.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC - NIH.
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). PMC - NIH.
-
Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. (2020). PubMed.
-
Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Publishing.
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH.
-
N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (2012). PubMed Central.
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). PubMed.
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A Comparative Guide to Confirming the Purity of Methyl 3-formyl-1H-indazole-6-carboxylate
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable downstream applications. Methyl 3-formyl-1H-indazole-6-carboxylate (CAS No: 885518-86-5), a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1][2][3] The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and compromised final product quality.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to confirm the purity of Methyl 3-formyl-1H-indazole-6-carboxylate. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system of analysis. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstones of modern analytical chemistry, and their complementary use provides the most comprehensive purity profile.
Understanding Potential Impurities
The synthetic pathway to Methyl 3-formyl-1H-indazole-6-carboxylate, often involving cyclization and functional group manipulations, can introduce several types of impurities.[4][5] A robust analytical strategy must be capable of detecting:
-
Starting Materials and Intermediates: Incomplete reactions can leave residual precursors, such as the corresponding indole or unformylated indazole carboxylate.
-
Regioisomers: Isomeric byproducts, for instance, the formation of a 2H-indazole tautomer or alternative substitution patterns on the benzene ring, can be difficult to separate.[2]
-
Byproducts: Side reactions like oxidation of the formyl group to a carboxylic acid or reduction to an alcohol can occur.
-
Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.[6][7] For a moderately polar compound like Methyl 3-formyl-1H-indazole-6-carboxylate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Causality Behind the HPLC Method
The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. Compounds with higher polarity elute faster, while less polar compounds are retained longer by the stationary phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate the main compound from both more polar and less polar impurities.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of Methyl 3-formyl-1H-indazole-6-carboxylate (if available).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The acidifier improves peak shape and ensures the consistent ionization state of acidic/basic functional groups.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile is a good starting point to ensure sample solubility.
-
Sample Solution: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of diluent to achieve a concentration of about 100 µg/mL. Filter through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Monitor at the UV absorbance maximum of the indazole ring system (typically around 254 nm and 310 nm). A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Data Interpretation
Purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This assumes that all compounds have a similar response factor at the chosen wavelength. For regulatory filings, a more accurate quantification requires the use of a certified reference standard and the determination of relative response factors for known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, ¹H NMR is particularly powerful, as it can be used not only to confirm the identity of Methyl 3-formyl-1H-indazole-6-carboxylate but also to identify and quantify impurities, often without the need for reference standards of the impurities themselves (Quantitative NMR or qNMR).[8][9][10]
The Causality Behind the NMR Method
The fundamental principle of NMR is that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus. In a ¹H NMR spectrum, each unique proton in the molecule gives rise to a signal. The signal's position (chemical shift), splitting pattern (multiplicity), and area (integral) provide a wealth of structural information. For qNMR, a certified internal standard with a known concentration is added to the sample. By comparing the integral of a signal from the analyte to a signal from the standard, the exact concentration and therefore the purity of the analyte can be determined.
Experimental Protocol: ¹H NMR for Purity Determination
-
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher for better resolution).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, as it solubilizes a wide range of organic compounds and its residual peak does not typically overlap with analyte signals).
-
Internal Standard for qNMR (e.g., maleic acid, dimethyl sulfone; must be stable, have a simple spectrum with peaks that do not overlap with the sample, and be accurately weighed).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a vial.
-
For qNMR, accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) between scans to allow for full relaxation of all protons, which is critical for accurate integration in qNMR.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Interpretation
-
Structural Confirmation: The spectrum should show characteristic signals for the formyl proton (CHO, ~10 ppm), the aromatic protons on the indazole ring, and the methyl ester protons (OCH₃, ~3.9 ppm).[11]
-
Impurity Identification: Any signals that do not correspond to the main compound, the solvent, or the internal standard are from impurities.
-
Purity Calculation (qNMR): The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the standard
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for identifying impurities by providing their molecular weights.[12][13]
The Causality Behind the LC-MS Method
In LC-MS, the sample is first separated by the HPLC system as described previously. The eluent is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized. These ions are then separated by the mass analyzer based on their m/z ratio. High-Resolution Mass Spectrometry (HRMS) can determine the mass with such high accuracy that it allows for the calculation of the elemental formula, providing a high degree of confidence in the identity of both the main compound and any impurities.
Experimental Protocol: LC-MS for Impurity Identification
The protocol is similar to the HPLC method, with the addition of the MS detector.
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Mode: ESI is typically used for this class of compounds. Both positive and negative ion modes should be tested to determine which provides a better signal. For Methyl 3-formyl-1H-indazole-6-carboxylate (MW = 204.18 g/mol ), one would expect to see ions such as [M+H]⁺ at m/z 205.06 in positive mode or [M-H]⁻ at m/z 203.05 in negative mode.[1]
-
Data Acquisition: Data is acquired across a relevant mass range (e.g., m/z 100-1000).
Data Interpretation
The mass spectrum corresponding to the main HPLC peak should confirm the molecular weight of the target compound. Any other peaks in the chromatogram can be analyzed to determine the molecular weights of the impurities. This information is invaluable for proposing impurity structures. For example, an impurity with an m/z corresponding to [M+16] could indicate an oxidation product.
Comparative Summary of Analytical Techniques
| Technique | Strengths | Limitations | Best Use Case |
| HPLC-UV | • Excellent for quantification of known impurities.• High resolving power for isomers.• Robust and reproducible.[6][14] | • Requires a reference standard for accurate quantification.• Does not provide structural information for unknown impurities. | Routine quality control and release testing; determining the percentage of known impurities. |
| NMR | • Provides unambiguous structural confirmation.• qNMR allows for absolute quantification without impurity standards.• Detects a wide range of impurities (including non-UV active ones).[8][10] | • Lower sensitivity compared to MS.• Complex mixtures can lead to overlapping signals.• Requires a higher concentration of sample. | Structural elucidation; definitive purity assessment (qNMR); characterization of reference standards. |
| LC-MS | • Extremely high sensitivity.• Provides molecular weight of impurities, aiding in identification.• HRMS provides elemental composition.[12][13] | • Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.• Does not distinguish between isomers. | Identification and structural proposition of unknown trace impurities; confirmation of molecular weight. |
Conclusion and Recommendation
Confirming the purity of Methyl 3-formyl-1H-indazole-6-carboxylate requires a multi-faceted analytical approach. No single technique can provide a complete picture. A self-validating and authoritative assessment is best achieved through the synergistic use of these methods:
-
Initial Assessment with HPLC-UV: Use as a primary method to quickly assess the overall purity profile and quantify impurities as a percentage of the total area.
-
Structural Confirmation and Absolute Purity by NMR: Employ ¹H NMR to unequivocally confirm the structure of the main component. Use qNMR for an accurate, absolute purity determination that is not dependent on the response factors of impurities.
-
Impurity Identification by LC-MS: Use LC-MS, particularly HRMS, to obtain the molecular weights and elemental compositions of any unknown peaks observed in the HPLC chromatogram.
By combining the quantitative power of HPLC, the structural certainty of NMR, and the impurity identification capabilities of MS, researchers can be fully confident in the quality and purity of their Methyl 3-formyl-1H-indazole-6-carboxylate, ensuring the integrity and success of their scientific endeavors.
References
-
Lead Sciences. Methyl 3-formyl-1H-indazole-6-carboxylate. Available from: [Link]
- Google Patents. CN119000907A - Detection method of indazole derivatives.
-
Guzmán-Martínez, G., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available from: [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
-
Yoshida, K., et al. (2007). Supporting Information for A Versatile Method for the Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Available from: [Link]
-
Podolska, M., et al. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Sunway Pharm Ltd. Methyl 3-formyl-1h-indazole-6-carboxylate - CAS:885518-86-5. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
Legay, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]
-
Supporting Information. General Procedure for the Synthesis of 1H-Indazoles. Available from: [Link]
-
Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Noh, H., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International. Available from: [Link]
-
Wang, Y. & Xu, J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-formyl-1H-indazole-6-carboxylate
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
Methyl 3-formyl-1H-indazole-6-carboxylate (CAS No. 885518-86-5) is a heterocyclic building block pivotal in the synthesis of complex molecules, particularly in medicinal chemistry and drug development.[1][2] Its utility in the lab is clear, but its lifecycle does not end upon reaction completion. As researchers and professionals dedicated to scientific integrity, our responsibility extends to the safe and compliant management of all chemical waste.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-formyl-1H-indazole-6-carboxylate and associated waste streams. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established regulatory frameworks and the inherent chemical nature of the compound. Adherence to these protocols is not merely a matter of compliance; it is a fundamental aspect of laboratory safety, environmental stewardship, and the protection of our colleagues.
Section 1: Hazard Identification & Risk Assessment
A robust disposal plan begins with a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from closely related indazole derivatives. This approach, known as hazard evaluation by analogy, is a cornerstone of proactive laboratory safety.
Based on data from analogous structures like 1-Methyl-1H-indazole-3-carboxylic acid and Methyl 1H-indazole-3-carboxylate, this compound must be treated as hazardous.[3][4] The primary risks are summarized below.
Table 1: Inferred Hazard Profile of Methyl 3-formyl-1H-indazole-6-carboxylate
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity, Oral | Harmful if swallowed.[3][4][5] | The indazole core and its functional groups can interfere with biological processes upon ingestion. |
| Skin Irritation | Causes skin irritation.[3] | Like many organic carboxylic esters and aldehydes, it can defat the skin and cause local inflammation upon contact. |
| Eye Irritation | Causes serious eye irritation.[3] | The compound is a fine solid, and airborne particles can cause significant mechanical and chemical irritation to the eyes. |
| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation of the dust can irritate the mucous membranes of the respiratory tract. |
Key Mechanistic Considerations:
-
Incompatible Materials: Keep this compound and its waste streams strictly segregated from strong oxidizing agents, strong bases, and amines.[3] Contact with these materials can trigger exothermic or otherwise uncontrolled reactions, posing a significant safety risk.
-
Hazardous Decomposition: Under thermal stress, such as in a fire, indazole derivatives are known to decompose, releasing toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] This informs fire response and underscores the need for stable storage conditions.
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Minimizing exposure is paramount. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, prioritizing the elimination of hazards.[6] When a hazard cannot be eliminated, proper PPE and engineering controls are the primary defense.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid Methyl 3-formyl-1H-indazole-6-carboxylate and preparation of its waste containers must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles that conform to European standard EN 166 or equivalent.[3]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before each use. Contaminated gloves must be removed and disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: While a fume hood is the primary control, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Section 3: Waste Collection & Storage Protocol
Systematic waste collection is crucial for safety and regulatory compliance. All waste generated must be considered hazardous and enter a designated hazardous waste stream.[3][7]
Step-by-Step Waste Collection Procedure:
-
Container Selection: Choose a waste container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must have a secure, leak-proof screw-top cap.[8] Never use foodstuff containers.[8]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
Waste Segregation:
-
Solid Waste: Collect unreacted solid compound, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.
-
-
Accumulation: Keep the waste container securely capped at all times, except when adding waste.[8] This prevents the release of vapors and protects the lab environment.
-
Storage: Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) .[7][8] The SAA must be at or near the point of generation and under the control of laboratory personnel. It should be located in a secondary containment tray to manage potential leaks.
Diagram: Laboratory Waste Accumulation Workflow
This diagram illustrates the mandatory procedure for handling chemical waste from the point of generation to its placement in a designated satellite accumulation area.
Caption: Workflow for proper hazardous waste accumulation in the laboratory.
Section 4: Spill Management Procedure
Accidental spills require an immediate and correct response to mitigate exposure and prevent environmental contamination. The following protocol is based on OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[9][10]
-
Evacuate & Alert: Immediately alert all personnel in the vicinity. If the spill is large or involves other reactive materials, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department.
-
Isolate & Ventilate: Restrict access to the spill area. Ensure the fume hood is operating at maximum capacity to ventilate the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill (for solids):
-
Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.[5]
-
Do not use paper towels to dry sweep, as this can create dust.
-
-
Clean Up:
-
Carefully sweep the solid material and absorbent into a plastic dustpan.
-
Transfer the collected material into a designated hazardous waste container.
-
Use a wet paper towel or absorbent pad to decontaminate the spill surface, working from the outside in.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, dustpan, gloves, wipes) are now considered hazardous waste and must be placed in the sealed hazardous waste container.[5]
-
Report: Report the incident to your laboratory supervisor and EH&S department, even if the spill was minor.
Section 5: Final Disposal Pathway
The ultimate disposal of Methyl 3-formyl-1H-indazole-6-carboxylate is a regulated process that must be handled by professionals. Laboratory personnel are responsible for the initial stages of accumulation and consolidation.
-
Consolidation: Once a waste container in the SAA is full, or within one year of the accumulation start date, it must be moved to your facility's central accumulation area (CAA) for pickup.[8]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal vendor.[5][7]
-
Likely Method: For this class of nitrogen-containing organic solids, high-temperature incineration is the most common and environmentally sound disposal method. This process ensures the complete destruction of the hazardous compound.[7]
Diagram: Disposal Decision & Management Pathway
This flowchart outlines the decision-making process for categorizing and managing chemical waste for final disposal.
Caption: Decision pathway for hazardous waste management and disposal.
Section 6: Regulatory Compliance Overview
Proper chemical disposal is governed by strict federal and state regulations. Understanding the roles of the primary agencies is key to maintaining compliance.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the national standards for hazardous waste management.[11] This includes the "cradle-to-grave" tracking of hazardous waste, from its generation to its final disposal.[7] Academic labs may operate under the alternative requirements of Subpart K, which provides specific guidelines for laboratory settings.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[9] The Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the chemical hazards in their workplace and are trained on safe handling and emergency procedures.[6][10]
By following the protocols outlined in this guide, your laboratory will not only foster a safer working environment but also ensure full compliance with these critical federal mandates.
References
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Personal protective equipment for handling Methyl 3-formyl-1H-indazole-6-carboxylate
Essential Safety and Handling Guide: Methyl 3-formyl-1H-indazole-6-carboxylate
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Yet, the excitement of scientific advancement must always be tempered with an unwavering commitment to safety. This guide provides essential, direct guidance for the safe handling and disposal of Methyl 3-formyl-1H-indazole-6-carboxylate, a compound that, like many specialized reagents, requires meticulous attention to safety protocols. The information herein is synthesized from established laboratory safety practices and data from structurally similar compounds, ensuring a robust framework for protecting yourself and your colleagues.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of Methyl 3-formyl-1H-indazole-6-carboxylate, a thorough understanding of its potential hazards is critical. Based on data from similar chemical structures, this compound should be treated as a hazardous powder that can cause irritation upon contact with skin and eyes, and respiratory distress if inhaled.[2][3] Therefore, all manipulations of this solid material must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4] The work surface within the fume hood should be covered with absorbent bench paper to contain any potential spills.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
The proper selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling powdered chemical reagents.[6][7] The following table summarizes the mandatory PPE for all procedures involving Methyl 3-formyl-1H-indazole-6-carboxylate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use.[1] Double gloving is advised, especially during weighing and transfer operations, to provide an additional layer of protection.[8] |
| Eyes | Safety goggles | Provides a secure seal around the eyes to protect against airborne particles and potential splashes.[1][8] |
| Face | Face shield | To be used in conjunction with safety goggles, offering a full barrier of protection against splashes during solution preparation or spill cleanup.[1] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect the skin from accidental contact with the chemical.[1] |
| Respiratory | NIOSH-approved respirator | Mandatory when handling the powder outside of a certified chemical fume hood or if there is a risk of dust generation. The specific type of respirator should be determined by a comprehensive risk assessment.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is paramount for ensuring safety and experimental integrity. The following steps provide a clear and logical sequence for handling Methyl 3-formyl-1H-indazole-6-carboxylate.
Preparation and Weighing
-
Designate a Work Area: Clearly mark a specific area within the chemical fume hood for handling this compound.[5]
-
Pre-weighing Checklist: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, labeled receiving containers) is present and organized.[5]
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Careful Transfer: When weighing the powdered compound, use a spatula to carefully transfer the material to a weigh boat, minimizing any dust formation.[1] Keep the container of the chemical closed as much as possible.[5]
-
Dissolution: If preparing a solution, add the solvent to the weighed powder slowly and carefully to avoid splashing.
Spill Response
In the event of a small spill within the fume hood:
-
Alert Colleagues: Immediately inform others in the laboratory of the spill.
-
Containment: If you are trained to handle chemical spills, use a spill kit with appropriate absorbent materials to contain the powder.[7][9] Avoid dry sweeping, which can generate dust.[10]
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[1][10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of Methyl 3-formyl-1H-indazole-6-carboxylate is considered hazardous and must be disposed of accordingly.[3]
-
Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated bench paper, must be placed in a clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing Methyl 3-formyl-1H-indazole-6-carboxylate should be collected in a designated, labeled hazardous waste container.
-
Adherence to Regulations: Ensure that all waste disposal practices comply with local, state, and federal regulations.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of Methyl 3-formyl-1H-indazole-6-carboxylate.
Caption: Workflow for handling Methyl 3-formyl-1H-indazole-6-carboxylate.
References
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- Duke University Safety Office. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




